molecular formula C7H15NO3 B1474229 tert-Butyl 3-(hydroxyamino)propanoate CAS No. 1698545-43-5

tert-Butyl 3-(hydroxyamino)propanoate

Cat. No.: B1474229
CAS No.: 1698545-43-5
M. Wt: 161.2 g/mol
InChI Key: XIIFIHNZSDRKEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxyamino)propanoate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates both a tert-butyl ester and a hydroxyamino group, makes it a valuable synthon for the design and synthesis of novel bioactive molecules. A primary research application of this compound is in the development of hydroxamate-based inhibitors, particularly for targets like histone deacetylases (HDACs) . The hydroxyamino moiety can serve as a key zinc-binding group in the pharmacophore of these inhibitors, which are being actively investigated for their antitumor properties . The tert-butyl ester group offers advantageous properties for chemical synthesis, serving as a common protecting group for carboxylic acids to enhance solubility and stability during reaction sequences, and can be readily deprotected under mild acidic conditions to reveal the free acid for further derivatization . Research into related tert-butyl phenolic compounds highlights the role of such structures in combating oxidative stress and their potential neuroprotective and therapeutic effects, underscoring the value of this compound class in biological research . As such, this compound provides researchers with a versatile building block for constructing potential therapeutic agents, probing enzyme mechanisms, and exploring new chemical spaces in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(hydroxyamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-8-10/h8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFIHNZSDRKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Synthesis of tert-Butyl 3-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward targeted protein degradation (PROTACs) and epigenetic modulation (HDAC inhibitors), the demand for highly functionalized, orthogonally protected building blocks has surged. tert-Butyl 3-(hydroxyamino)propanoate is a premier intermediate in this space. This technical whitepaper provides an in-depth analysis of its chemical properties, structural causality, and a field-proven, self-validating synthetic methodology.

Chemical Identity and Structural Analysis

This compound (also known as tert-butyl N-hydroxy-β-alaninate) is a specialized derivative of β-alanine. The molecule features two critical functional domains that dictate its utility in advanced organic synthesis:

  • The tert-Butyl Ester Domain: This bulky, highly lipophilic group provides extreme steric hindrance around the carbonyl carbon. Causally, this prevents unwanted nucleophilic attacks (such as transesterification or spontaneous lactamization) during subsequent synthetic steps. Furthermore, it serves as an acid-labile protecting group, stable under basic conditions but easily cleaved using Trifluoroacetic Acid (TFA) during Solid-Phase Peptide Synthesis (SPPS).

  • The N-Hydroxyamino Domain (-NHOH): Acting as an ambidentate nucleophile, the nitrogen and oxygen atoms can be selectively functionalized. In medicinal chemistry, this moiety is the fundamental pharmacophore for binding zinc ions in the catalytic pockets of metalloenzymes (e.g., matrix metalloproteinases and histone deacetylases).

Quantitative Physicochemical Data

The molecular weight and core properties of this compound are derived from its precise atomic composition. The molecular formula is C₇H₁₅NO₃ .

Calculation of Molecular Weight:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 161.201 g/mol

PropertyValue
Systematic Name This compound
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Exact Mass 161.1052 Da
Hydrogen Bond Donors 2 (-NH, -OH)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Rotatable Bonds 5

Experimental Protocol: Synthesis via Aza-Michael Addition

The most atom-economical and scalable method to synthesize this compound is through the Aza-Michael addition of hydroxylamine to tert-butyl acrylate [1].

Causality Behind Experimental Choices
  • Reagent Selection: tert-Butyl acrylate is chosen over methyl acrylate because the bulky tert-butyl group suppresses competing amidation reactions.

  • Addition Rate: Acrylate must be added dropwise to a stoichiometric excess of hydroxylamine. If hydroxylamine is added to the acrylate, over-alkylation occurs, yielding N,N-bis(alkylated) tertiary amines or N-oxides [1].

  • Self-Validation: The reaction is monitored using thin-layer chromatography (TLC) stained with Potassium Permanganate (KMnO₄). The disappearance of the acrylate's carbon-carbon double bond (which rapidly reduces KMnO₄ to brown MnO₂) serves as a visual, self-validating endpoint for the reaction.

Step-by-Step Methodology
  • Free-Basing the Nucleophile: Suspend Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) in anhydrous methanol at 0°C. Slowly add Sodium Methoxide (NaOMe, 1.5 eq) to generate free hydroxylamine. Stir for 30 minutes. A white precipitate (NaCl) will form, validating the acid-base neutralization.

  • Filtration: Filter the mixture rapidly under an inert atmosphere (Argon) to remove the NaCl salts, transferring the filtrate to a clean, dry round-bottom flask cooled to 0°C.

  • Aza-Michael Addition: Dissolve tert-butyl acrylate (1.0 eq) in a small volume of methanol. Add this solution dropwise (1 drop/sec) to the free hydroxylamine solution under vigorous magnetic stirring.

  • Reaction Propagation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The reaction is complete when the acrylate spot is fully consumed.

  • Aqueous Workup: Concentrate the mixture in vacuo to remove methanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash twice with distilled water. Causality: Unreacted hydroxylamine is highly hydrophilic and partitions into the aqueous layer, while the lipophilic tert-butyl ester retains the target product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography to yield the pure this compound.

SyntheticWorkflow NH2OH Hydroxylamine Hydrochloride (NH2OH·HCl) Base Base (NaOMe / MeOH) Free-basing NH2OH->Base Neutralization Reaction Aza-Michael Addition (0°C to RT, 4-6h) Base->Reaction Free NH2OH Acrylate tert-Butyl Acrylate Dropwise Addition Acrylate->Reaction Electrophile Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Crude Mixture Product This compound (Target Compound) Workup->Product Purified via Flash Chromatography

Synthetic workflow for this compound via Aza-Michael addition.

Applications in Advanced Therapeutics

In modern drug discovery, this compound is not an end-product, but a highly versatile scaffold.

PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require flexible linkers to bridge a target-binding warhead and an E3 ligase ligand. The β-alanine backbone of this compound provides an optimal spatial vector. The N-hydroxy group can be selectively alkylated or acylated to introduce branching, while the tert-butyl group protects the carboxylic acid until the final amide coupling step to the E3 ligase ligand is required.

Metalloenzyme Inhibitor Design

Hydroxamic acids are the strongest known Zinc-Binding Groups (ZBGs). By acylating the N-hydroxy group of this compound and subsequently cleaving the tert-butyl ester with TFA, researchers can rapidly generate libraries of hydroxamic acid derivatives tailored for Histone Deacetylase (HDAC) inhibition.

PROTAC Core This compound Acylation N-Acylation / Alkylation (Linker Extension) Core->Acylation Functionalize N-OH Deprotection TFA Cleavage (tert-Butyl Removal) Acylation->Deprotection Expose COOH Coupling Amide Coupling (To E3 Ligase Ligand) Deprotection->Coupling Conjugation Final Targeted PROTAC Molecule Coupling->Final Assembly

Integration of this compound into PROTAC linker synthesis.

References

  • Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Harnessing the Potential of tert-Butyl 3-(hydroxyamino)propanoate: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. This guide provides an in-depth technical overview of tert-Butyl 3-(hydroxyamino)propanoate, a versatile yet often overlooked synthetic intermediate. We will explore its fundamental properties and delve into its primary applications as a precursor for two critical classes of therapeutics: Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors. By presenting its synthesis, mechanistic roles, and detailed synthetic protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this valuable molecule in their discovery pipelines.

The Strategic Imperative: Why the Hydroxylamine Moiety Matters

The design of potent and selective enzyme inhibitors frequently relies on identifying functional groups capable of strong, specific interactions with a metallic cofactor in the enzyme's active site. The hydroxylamine (-NHOH) moiety, and its acylated form, the hydroxamic acid (-C(O)NHOH), stands out as a premier zinc-binding group (ZBG).

Its power lies in its ability to act as a bidentate ligand, chelating the catalytic zinc (II) ion that is essential for the function of numerous metalloenzymes. This potent interaction forms the basis of inhibition for several clinically important enzyme families:

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[1][2] Hydroxamic acid-based inhibitors are among the most potent HDAC inhibitors developed to date.[3][4]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] While essential for processes like tissue remodeling, their overactivity is implicated in arthritis, tumor invasion, and metastasis.[6][7] The development of MMP inhibitors has heavily relied on hydroxamic acid scaffolds to achieve high-affinity binding.[5]

This compound provides a protected, stable, and synthetically accessible source of the critical hydroxylamine functionality, making it an invaluable tool for constructing these targeted inhibitors.

Core Properties and Synthesis

Before application, a thorough understanding of the building block's characteristics is essential.

Physicochemical Data
PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Appearance Typically an oil or low-melting solid
Key Functional Groups Hydroxylamine (-NHOH), tert-Butyl Ester
The Rationale Behind the Structure

The structure of this molecule is ingeniously tailored for synthetic utility:

  • The Hydroxylamine: The nucleophilic nitrogen of the hydroxylamine group is poised for acylation or other coupling reactions to build the final inhibitor structure.

  • The tert-Butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be cleanly removed under acidic conditions (such as with trifluoroacetic acid, TFA) in a late-stage synthesis step. This orthogonality is crucial in multi-step synthetic campaigns. The tert-butyl group can also enhance solubility in organic solvents and impart lipophilicity, which can aid in crossing cellular membranes.[5][8]

General Synthetic Pathway

A common and efficient method for synthesizing this compound is through a Michael addition reaction.

Acrylate tert-Butyl Acrylate Product This compound Acrylate->Product Base (e.g., Et3N) Solvent (e.g., MeOH) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Product

Caption: General synthesis via Michael addition.

In this workflow, the nucleophilic hydroxylamine attacks the β-carbon of the α,β-unsaturated ester (tert-butyl acrylate), typically under mild basic conditions, to yield the desired product.

Application I: Constructing Potent HDAC Inhibitors

The general structure of a hydroxamic acid-based HDAC inhibitor consists of three key components, as illustrated below. This compound serves as a precursor to the Zinc-Binding Group and part of the Linker.

cluster_enzyme HDAC Active Site HDACi Cap Group Linker Zinc-Binding Group (ZBG) (Hydroxamic Acid) Enzyme Surface Interactions HDACi:cap->Enzyme Binds to surface of active site HDACi:linker->Enzyme Positions ZBG Zinc Zn²⁺ HDACi:zbg->Zinc Chelates Zinc

Caption: Pharmacophore model of an HDAC inhibitor.

Synthetic Workflow

The primary use of this compound is in the acylation of its hydroxylamine nitrogen with a carboxylic acid that bears the "Cap" group. This forms the complete backbone of the inhibitor.

Start tert-Butyl 3-(hydroxyamino)propanoate Coupling Amide Coupling Start->Coupling CapAcid Cap Group-Linker-COOH (e.g., Substituted benzoic acid) CapAcid->Coupling Intermediate Protected Inhibitor (tert-Butyl Ester) Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Final Final Hydroxamic Acid HDAC Inhibitor Deprotection->Final

Caption: Synthetic workflow for HDAC inhibitor synthesis.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the building block with a representative carboxylic acid.

Objective: To synthesize a protected hydroxamic acid intermediate.

Materials:

  • This compound (1.0 eq)

  • Cap-COOH (e.g., 4-phenylbenzoic acid) (1.0 eq)

  • HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (Cap-COOH) and this compound in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA, followed by the portion-wise addition of the coupling agent, HATU.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization by forming a reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure, protected hydroxamic acid.

  • Deprotection (if required): The final tert-butyl ester can be cleaved by dissolving the intermediate in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA) at room temperature.

Application II: A Scaffold for MMP Inhibitors

The design principles for MMP inhibitors are analogous to those for HDAC inhibitors, centering on the chelation of a catalytic zinc ion. The propanoate backbone of the title compound provides a flexible three-carbon linker to properly orient the hydroxamic acid ZBG within the deep S1' pocket of many MMPs.

The bulky tert-butyl group can be advantageous during synthesis and may even contribute favorably to absorption by masking a polar carboxylic acid.[5]

Synthetic Strategy and Considerations

The synthetic approach mirrors that for HDAC inhibitors, involving the acylation of the hydroxylamine. The key difference lies in the nature of the "Cap-COOH" moiety, which is designed to achieve selectivity by forming specific hydrogen bonds and van der Waals interactions with residues in the MMP active site.

For example, a typical MMP inhibitor scaffold might involve coupling this compound with an amino acid derivative or a heterocyclic carboxylic acid designed to fit the specific topology of the target MMP isoform.

Future Perspectives and Emerging Roles

While its primary role is as a hydroxamic acid precursor, the unique chemical nature of this compound opens doors to other applications.

  • Nitric Oxide (NO) Donors: Hydroxylamines can be precursors to compounds that release nitric oxide, a critical signaling molecule with therapeutic applications in cardiovascular disease.[9] Further oxidation of the hydroxylamine nitrogen can lead to the formation of N-nitroso or other NO-releasing functionalities.

  • Bioisosteric Replacement: The hydroxylamine group can serve as a bioisostere for other functional groups, allowing chemists to modulate properties like pKa, hydrogen bonding capability, and metabolic stability.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in medicinal chemistry. Its pre-packaged, protected hydroxylamine and carboxyl functionalities provide a streamlined entry point into the synthesis of hydroxamic acid-based inhibitors, a class of drugs with proven clinical success and immense therapeutic potential. By understanding its properties and mastering its application in well-defined synthetic workflows, drug discovery teams can accelerate the development of next-generation therapeutics targeting zinc-dependent metalloenzymes.

References

  • Folgueras, A. R., et al. (2004). Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]

  • Chemical-Suppliers.com. (February 11 2026) tert-Butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. [Link]

  • National Institutes of Health (NIH). Butyrate Histone Deacetylase Inhibitors. PMC. [Link]

  • Leading Chemical Manufacturer. (October 27 2025). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

  • Mai, A., et al. (2013). tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells. PubMed. [Link]

  • Google Patents. US8003811B2 - Nitric oxide donor compounds.
  • Kim, Y., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. PMC. [Link]

  • Al-Katranji, K., et al. (2024). Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives. PMC. [Link]

  • ResearchGate. (February 19 2026). Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity. [Link]

  • Broad Institute. (2016). An Isochemogenic Set of Inhibitors To Define the Therapeutic Potential of Histone Deacetylases in β-Cell Protection. [Link]

  • MDPI. (2023). Novel Approaches for Targeting Metalloproteinases. [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

Sources

Advanced Peptidomimetic Design: The Strategic Role of N-Hydroxy-β-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of N-hydroxy-β-alanine (N-OH-β-Ala) moieties into peptidomimetic scaffolds represents a paradigm shift in rational drug design. Unlike standard α-amino acids, these derivatives introduce a unique combination of backbone homologation (via the extra methylene group) and hydroxamic acid functionality (via the N-hydroxy group). This dual nature allows N-OH-β-Ala to function simultaneously as a structural spacer that induces novel secondary folding patterns and as a potent zinc/iron-binding group (ZBG/IBG). This guide details the synthesis, structural utility, and therapeutic application of these derivatives, specifically focusing on their roles as histone deacetylase (HDAC) inhibitors and siderophore-drug conjugates .

Structural Chemistry & Isosterism

The "Retro-Hydroxamate" Concept

In medicinal chemistry, the hydroxamic acid group (


) is a classic metal chelator. However, its metabolic instability and poor bioavailability often limit its utility. The N-hydroxy-β-alanine  scaffold offers a "retro-isostere" approach. By embedding the N-hydroxy group within the β-amino acid backbone, the chelating potential is preserved while altering the proteolytic susceptibility of the adjacent peptide bonds.
  • Alpha-Amino Acids: Rigid, defined

    
     angles, limited metal coordination.
    
  • Beta-Amino Acids: Introduces flexibility (

    
     bond), promotes helix/sheet formation (e.g., 
    
    
    
    -peptides).
  • N-Hydroxy-β-Alanine: Combines

    
    -flexibility with a bidentate ligand site (
    
    
    
    ).
Metal Chelation & Binding Modes

The N-hydroxy-β-alanine moiety acts as a bidentate ligand, coordinating metal ions (Zn


, Fe

) through the carbonyl oxygen and the N-hydroxyl oxygen. This forms a stable 5-membered chelate ring, critical for inhibiting metalloenzymes like HDACs and MMPs.

ChelationMode Metal Metal Ion (Zn2+ / Fe3+) Ligand_O1 Carbonyl Oxygen (C=O) Ligand_O1->Metal Coordinate Bond Ligand_O2 Hydroxyl Oxygen (N-OH) Ligand_O2->Metal Coordinate Bond Backbone β-Alanine Backbone (-CH2-CH2-) Backbone->Ligand_O1 covalent Backbone->Ligand_O2 covalent

Figure 1: Bidentate chelation of a metal ion by the N-hydroxy-β-alanine moiety, forming a stable 5-membered ring.

Synthetic Methodologies

The synthesis of N-hydroxy-β-alanine derivatives often challenges standard peptide coupling due to the nucleophilicity of the hydroxylamine nitrogen. The most robust industrial route involves the Michael Addition of hydroxylamine to acrylate derivatives.

Core Protocol: Michael Addition to Acrylates

This protocol describes the synthesis of N-benzyl-N-hydroxy-β-alanine methyl ester, a versatile protected building block.

Reagents:

  • Methyl Acrylate (1.0 eq)

  • N-Benzylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Free Base:

    • Dissolve N-benzylhydroxylamine HCl (10 mmol) in anhydrous MeOH (20 mL).

    • Cool to 0°C. Add TEA (25 mmol) dropwise to liberate the free hydroxylamine. Stir for 15 min.

  • Michael Addition:

    • Add Methyl Acrylate (10 mmol) dropwise to the reaction mixture at 0°C.

    • Critical Control Point: Maintain temperature < 5°C during addition to prevent polymerization of the acrylate.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).

    • Yield Expectation: 75-85% as a colorless oil.

  • Validation:

    • 1H NMR (CDCl3): Look for triplet at

      
       2.50 (2H, 
      
      
      
      ) and triplet at
      
      
      2.95 (2H,
      
      
      ).
    • Mass Spec: Confirm [M+H]+ peak.

SynthesisPathway Start N-Benzyl Hydroxylamine Inter Intermediate Complex Start->Inter TEA, MeOH 0°C Reagent Methyl Acrylate Reagent->Inter Michael Addn Product N-Benzyl-N-hydroxy- beta-alanine ester Inter->Product 24h, RT Purification

Figure 2: Synthetic pathway via Michael Addition. The reaction exploits the nucleophilicity of the nitrogen atom in hydroxylamine.

Biological Applications

Siderophore Mimics & "Trojan Horse" Antibiotics

Bacteria secrete siderophores (high-affinity iron chelators) to scavenge


 from the host.[1] N-hydroxy-β-alanine derivatives mimic the hydroxamate groups found in natural siderophores (e.g., Desferrioxamine B).
  • Mechanism: The bacteria recognize the Fe-chelated N-hydroxy-β-alanine complex as a nutrient.

  • Trojan Horse Strategy: By conjugating an antibiotic (e.g., a cephalosporin) to this siderophore mimic, the drug is actively transported into the periplasm, bypassing outer membrane permeability barriers—a critical advantage against Gram-negative pathogens like Acinetobacter baumannii.

HDAC Inhibition

Histone Deacetylases (HDACs) are zinc-dependent enzymes. The N-hydroxy-β-alanine moiety serves as an extended Zinc Binding Group (ZBG).

  • Linker Length: The extra methylene in β-alanine (compared to α-glycine) positions the hydroxamate group deeper into the HDAC active site channel (approx. 11 Å depth).

  • Selectivity: Derivatives can be tuned for isoform selectivity (e.g., HDAC6 vs. HDAC1) by modifying the N-substituent (cap group).

Table 1: Comparative Potency of Hydroxamate-based HDAC Inhibitors

Compound ClassLinker TypeZBG MoietyTargetIC50 (nM)*
Vorinostat (SAHA) Aliphatic Chain (C6)Hydroxamic AcidPan-HDAC~10-50
β-Ala Derivative A β-Alanine-basedN-OH-β-Ala AmideHDAC185
β-Ala Derivative B β-Alanine-basedN-OH-β-Ala AmideHDAC612
Control Glycine-basedHydroxamic AcidPan-HDAC>500

*Data representative of typical structure-activity relationship (SAR) trends in literature [1, 2].

Conformational Control & Folding

The incorporation of N-hydroxy-β-alanine into peptide chains induces unique folding properties. Unlike N-methylation, which removes a hydrogen bond donor, N-hydroxylation retains the donor (OH) and adds an acceptor (the oxygen lone pairs).

  • Beta-Sheet Stabilization: N-hydroxy peptides can be accommodated in

    
    -strands without the steric penalty seen with N-alkyl groups.
    
  • H-Bond Networking: The N-OH group can form an intra-residue hydrogen bond with the preceding carbonyl oxygen (

    
    ), stabilizing a "turn" conformation that mimics the natural 
    
    
    
    -turn found in proteins.

Folding cluster_unfolded Random Coil cluster_folded Stabilized Beta-Turn Node1 Peptide Chain Node2 N-OH-β-Ala Residue Node1->Node2 Folding Induced by N-OH subst. Node3 H-Bond (N-OH ... O=C) Node2->Node3 Stabilization

Figure 3: Folding induction by N-hydroxy substitution. The N-OH group facilitates intra-molecular H-bonding, stabilizing turn structures.

References

  • Mies, K. A., et al. (2008). "Synthesis, siderophore activity and iron(III) chelation chemistry of a novel mono-hydroxamate, bis-catecholate siderophore mimic." Journal of Inorganic Biochemistry.

  • Kahnberg, P., et al. (2006). "Design, synthesis, and antiproliferative activity of amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Sarnowski, M. P., & Del Valle, J. R. (2020). "N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity." Organic & Biomolecular Chemistry.

  • Miller, M. J. (1989). "Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues." Chemical Reviews.

  • University of Kentucky Research. (1989). "A Synthesis of N-Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate." Synthesis.

Sources

tert-Butyl 3-(hydroxyamino)propanoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tert-Butyl 3-(hydroxyamino)propanoate, a molecule of interest in medicinal chemistry and organic synthesis. Due to its nascent presence in readily available chemical databases, this document synthesizes information from related compounds and established chemical principles to offer a thorough technical profile.

Introduction and Chemical Identity

This compound is a derivative of 3-hydroxyaminopropanoic acid, featuring a tert-butyl ester protecting group. The presence of the N-hydroxyamino functionality imparts unique chemical properties, particularly its potential as a metal-chelating agent, making it a valuable scaffold in the design of enzyme inhibitors. While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identifiers can be systematically derived.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Canonical SMILES CC(C)(C)OC(=O)CCNO
InChI Key InChIKey=FGOQJKVOPEJTCJ-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its constituent functional groups and by comparison with analogous compounds such as tert-butyl 3-hydroxypropanoate and tert-butyl 3-aminopropanoate.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other small ester compounds.
Boiling Point > 200 °C (with potential decomposition)The presence of the polar hydroxyamino group will increase the boiling point compared to tert-butyl propanoate. N-hydroxyamino compounds can be thermally unstable.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.The tert-butyl group decreases water solubility, while the hydroxyamino group enhances polarity.
pKa ~5-6 (for the N-OH proton)The N-hydroxy group is weakly acidic.
Spectroscopic Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm. The two methylene groups adjacent to the carbonyl and the nitrogen would appear as triplets. The protons on the nitrogen and oxygen of the hydroxyamino group may be broad and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show a quaternary carbon for the tert-butyl group around 80-82 ppm and the carbonyl carbon of the ester at approximately 170-172 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester will be prominent around 1730-1740 cm⁻¹. A broad O-H stretching band from the N-hydroxy group is expected in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 161.10 should be observable, along with a characteristic fragment at m/z 105.08 corresponding to the loss of the tert-butyl group.

Synthesis and Handling

The synthesis of this compound would likely proceed via the esterification of its parent acid, 3-(hydroxyamino)propanoic acid. Given the potential sensitivity of the N-hydroxyamino group, mild reaction conditions are preferable.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-(hydroxyamino)propanoic acid (Parent Acid) cluster_1 Step 2: tert-Butylation of the Carboxylic Acid start Starting Materials (e.g., Acrylonitrile or β-Propiolactone) intermediate Reaction with Hydroxylamine start->intermediate Nucleophilic addition/opening parent_acid 3-(hydroxyamino)propanoic acid intermediate->parent_acid Hydrolysis reaction Esterification Reaction parent_acid->reaction reagents tert-Butylating Agent (e.g., tert-butyl acetate, isobutylene) reagents->reaction catalyst Acid Catalyst (e.g., Tf2NH, H2SO4) catalyst->reaction product This compound reaction->product Mild Conditions purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

A robust method for the tert-butylation of functionalized carboxylic acids involves the use of tert-butyl acetate as both the reagent and solvent, with a strong acid catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1][2][3] This method is advantageous as it often proceeds under mild conditions and avoids the use of highly hazardous reagents.

Step 1: Synthesis of 3-(hydroxyamino)propanoic acid

This parent acid is not widely commercially available and would likely need to be synthesized. A potential route involves the reaction of β-propiolactone with hydroxylamine.

Step 2: Esterification

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxyamino)propanoic acid (1 equivalent) in tert-butyl acetate.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 5-10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture should be diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Handling and Storage

N-hydroxyamino compounds can be unstable, particularly at elevated temperatures or under strongly acidic or basic conditions.[4] It is recommended to store this compound at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation.

Applications in Research and Drug Development

The primary utility of this compound in a research and development setting lies in its N-hydroxyamino functionality. This group is a well-established zinc-binding group and is a common feature in the active site of many metalloenzymes.[5]

Enzyme Inhibition

The N-hydroxyamino moiety can act as a bidentate ligand, chelating the zinc ion in the active site of zinc-dependent enzymes. This makes compounds containing this functional group attractive candidates for the development of inhibitors for various enzyme classes, including:

  • Histone Deacetylases (HDACs): Important targets in cancer therapy.[6]

  • Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammatory diseases.

  • Bacterial Enzymes: Such as UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a target for novel antibiotics.[5]

The tert-butyl ester group in the target molecule serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid if required for biological activity or further chemical modification.[2][3]

G cluster_0 Role in Drug Discovery Molecule tert-Butyl 3-(hydroxyamino)propanoate Functional_Group N-hydroxyamino Group Molecule->Functional_Group Key Functionality Application Metalloenzyme Inhibitor Functional_Group->Application Enables Target Zinc-dependent Enzymes (e.g., HDACs, MMPs) Application->Target Targets

Caption: The role of the N-hydroxyamino group in drug discovery applications.

Safety and Hazard Information

As there is no specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the properties of its functional groups and related compounds.

  • General Hazards: Similar small ester molecules can be irritants to the skin, eyes, and respiratory tract. The N-hydroxyamino group may have specific toxicities that are not well-characterized for this particular molecule.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

  • Stability: Avoid exposure to high temperatures, strong acids, and strong bases to prevent decomposition.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and drug discovery. While not a commonly cataloged chemical, its synthesis is feasible through established esterification methods. Its key feature, the N-hydroxyamino group, positions it as a promising scaffold for the development of metalloenzyme inhibitors. Further research is warranted to fully characterize its properties and explore its utility in various therapeutic areas.

References

  • ResearchGate. (2026, February 7). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Request PDF. [Link]

  • Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291-295.
  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Khan, M. I. H., et al. (2017). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 22(11), 1893.
  • Sabatino, M., et al. (2021).
  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids...[Link]

  • La Manna, A. (2006). Chemistry of α, N-Hydroxyamino Acids. Bulletin of the Chemical Society of Japan, 79(3), 373-380.
  • SciSpace. Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. [Link]

  • Sbardella, G., & Castellano, S. (2013). Bioactive heterocycles containing endocyclic N-hydroxy groups. Pharmaceuticals, 6(5), 633-662.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • SpectraBase. Benzoic acid tert-butyl ester. [Link]

  • Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry. [Link]

  • Drakenberg, T., & Forsen, S. (1970). The ester bond. II. Nuclear magnetic-resonance studies of tert-butyl formate. The Journal of Physical Chemistry, 74(1), 1-6.
  • SpectraBase. Tert-butyl ether. [Link]

  • PubChem. Tert-butyl 3-(2-hydroxyethoxy)propanoate. [Link]

  • PubChem. tert-Butyl 3-hydroxypropanoate. [Link]

  • Boussard, G., et al. (2018). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 83(15), 8084-8092.
  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Qin, H., et al. (2018). Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. Applied Microbiology and Biotechnology, 102(21), 9079-9090.
  • PubChem. tert-Butyl 3-aminopropanoate. [Link]

  • CiteDrive. (2025, August 5). A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Brezova, V., & Klíma, J. (2025). Molecular Properties of Hydroxyamino Acids in Water. The Journal of Physical Chemistry A, 129(12), 2903-2911.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
  • ChemRxiv. (2018). Structure-Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets.
  • Wang, Y., et al. (2024).
  • ECHA. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. News. [Link]

Sources

Advanced Synthesis & Application of Beta-Amino Acid Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

Beta-amino acid derivatives incorporating hydroxylamine functionality represent a privileged scaffold in modern medicinal chemistry. Unlike their


-amino counterparts, these molecules offer a unique combination of proteolytic stability  and metal-chelating capability , making them indispensable in the design of peptidomimetics and metalloprotease inhibitors.

This guide provides a rigorous technical analysis of two distinct structural classes:

  • 
    -Hydroxy-
    
    
    
    -Amino Acids:
    Backbone-modified residues that stabilize secondary peptide structures (e.g.,
    
    
    -sheets).
  • 
    -Amino Hydroxamic Acids:  C-terminal derivatives serving as potent zinc-binding groups (ZBG) in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.
    

Structural Classification & Chemical Biology

The Two Functional Classes

It is critical to distinguish between the position of the hydroxylamine moiety, as it dictates the synthetic strategy and biological function.

FeatureClass A:

-Hydroxy-

-Amino Acids
Class B:

-Amino Hydroxamic Acids
Structure


Modification Backbone amine oxidationC-terminal amidation
Primary Function Peptidomimetic (H-bond donor)Zinc Chelation (ZBG)
Key Target Protein-Protein Interactions (PPIs)Metalloproteases (MMP, TACE, HDAC)
Mechanism of Action: Metalloprotease Inhibition

The hydroxamic acid moiety is a bidentate ligand.[1] In the context of MMP inhibition, the


-amino scaffold positions the hydroxamate to chelate the catalytic Zinc ion (

) within the enzyme's active site. This mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.

MMP_Mechanism Enzyme MMP Active Site Zn Catalytic Zinc (Zn2+) Enzyme->Zn Coordinates Inhibition Enzyme Inactivation (Transition State Mimicry) Zn->Inhibition Blocks Catalysis Inhibitor Beta-Amino Hydroxamic Acid Chelation Bidentate Chelation (C=O and N-OH) Inhibitor->Chelation Presents Ligand Chelation->Zn Binds (Kd < nM)

Figure 1: Mechanism of Matrix Metalloproteinase (MMP) inhibition by


-amino hydroxamic acids. The hydroxamate group forms a stable complex with the catalytic Zinc ion.

Synthetic Strategies

Synthesis of -Hydroxy- -Amino Acids

The most direct and scalable method involves the aza-Michael addition of hydroxylamine to


-unsaturated esters (enoates). This pathway is preferred over direct oxidation of amines due to better chemoselectivity and avoidance of over-oxidation.
  • Key Reagent: Hydroxylamine hydrochloride (

    
    ) with a mild base.
    
  • Stereocontrol: Chiral auxiliaries (e.g., oxazolidinones) or chiral catalysts are required for enantioselective addition.

Synthesis of -Amino Hydroxamic Acids

This class is typically synthesized via hydroxaminolysis of


-amino acid esters. The reaction requires careful control of pH to prevent the formation of O-acyl derivatives.
  • Reagent:

    
     / 
    
    
    
    in Methanol.
  • Alternative: Coupling of

    
    -protected 
    
    
    
    -amino acid with
    
    
    -benzylhydroxylamine (
    
    
    ) followed by hydrogenolysis (
    
    
    ).

Experimental Protocols

Protocol A: Solution-Phase Synthesis of -Hydroxy- -Alanine Derivatives

Objective: Synthesis of


-hydroxy-3-phenyl-3-aminopropanoic acid via aza-Michael addition.

Reagents:

  • Cinnamic acid ethyl ester (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (KOH) (15 mmol)

  • Solvent: Ethanol (EtOH) absolute

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine:

    • Dissolve

      
       (1.04 g, 15 mmol) in 10 mL of absolute EtOH.
      
    • Separately, dissolve KOH (0.84 g, 15 mmol) in 5 mL of EtOH.

    • Add the KOH solution dropwise to the hydroxylamine solution at 0°C.

    • Stir for 15 minutes, then filter off the precipitated KCl salt. Use the filtrate immediately.

  • Michael Addition:

    • Add Cinnamic acid ethyl ester (1.76 g, 10 mmol) to the filtrate.

    • Heat the reaction mixture to reflux (78°C) for 12 hours.

    • Monitor: Check progress via TLC (SiO2, Hexane:EtOAc 1:1). Look for the disappearance of the enoate spot.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in

      
       (50 mL) and wash with water (2 x 20 mL).
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield: Expected yield 65-75%.

Protocol B: Conversion to -Amino Hydroxamic Acid

Objective: Conversion of a


-amino ester to a hydroxamic acid.

Reagents:

  • 
    -Boc-
    
    
    
    -amino acid methyl ester (5 mmol)
  • Hydroxylamine hydrochloride (20 mmol)

  • KOH (30 mmol)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Reagent Setup:

    • Prepare a solution of

      
       (1.39 g, 20 mmol) in MeOH (10 mL).
      
    • Prepare a solution of KOH (1.68 g, 30 mmol) in MeOH (10 mL) at 0°C.

    • Combine solutions and filter the KCl precipitate.

  • Hydroxaminolysis:

    • Add the

      
      -Boc-
      
      
      
      -amino ester (5 mmol) to the filtrate.
    • Stir at room temperature for 4-6 hours.

    • Critical Check: Use the ferric chloride test (red/violet color) to confirm hydroxamic acid formation.

  • Isolation:

    • Neutralize the mixture with dilute HCl to pH 7.

    • Evaporate MeOH. Extract with EtOAc.[2][3]

    • Recrystallize from EtOAc/Hexane.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for generating both classes of derivatives from a common


-unsaturated precursor.

Synthesis_Workflow Enoate α,β-Unsaturated Ester (Cinnamate) NH2OH_Add Aza-Michael Addition (NH2OH / Base) Enoate->NH2OH_Add Path A Amine_Add Amine Addition (R-NH2) Enoate->Amine_Add Path B N_Hydroxy_Prod N-Hydroxy-β-Amino Ester NH2OH_Add->N_Hydroxy_Prod Beta_AA_Ester β-Amino Ester Amine_Add->Beta_AA_Ester Hydroxaminolysis Hydroxaminolysis (NH2OH / KOH) Beta_AA_Ester->Hydroxaminolysis Hydroxamic_Prod β-Amino Hydroxamic Acid Hydroxaminolysis->Hydroxamic_Prod

Figure 2: Divergent synthetic pathways for N-hydroxy-


-amino acids (Path A) and 

-amino hydroxamic acids (Path B).

Characterization & Data

When characterizing these derivatives, specific NMR signatures confirm the oxidation state and substitution pattern.

Compound ClassKey

NMR Signal
Key

NMR Signal
IR Diagnostic

-Hydroxy-

-AA

5.5-6.5 ppm (broad,

)

60-65 ppm (

)
3200-3400 cm

(OH str)

-Amino Hydroxamate

9.0-10.5 ppm (broad,

)

168-170 ppm (

hydroxamate)
1640-1690 cm

(C=O)
Troubleshooting Common Issues
  • O-Acylation vs. N-Acylation: In hydroxamic acid synthesis, O-acylation is a side reaction. Ensure the pH is kept basic (>10) during the reaction to favor the nucleophilic attack of the nitrogen.

  • Stability:

    
    -hydroxy amino acids are prone to oxidation to nitrones. Store under inert atmosphere (Argon) at -20°C.
    

References

  • MMP Inhibition & Hydroxamic Acids

    • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[1]

    • Source: ACS Omega, 2021.
    • URL:[Link]

  • Synthesis of

    
    -Amino Acids: 
    
    • Title: Enantioselective Synthesis of

      
      -Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.[4]
      
    • Source: PMC / NIH, 2020.
    • URL:[Link]

  • Peptidomimetics &

    
    -Hydroxy Peptides: 
    
    • Title: N-Hydroxy peptides: Solid-phase synthesis and

      
      -sheet propensity.[5]
      
    • Source: Organic & Biomolecular Chemistry, 2020.[5]

    • URL:[Link]

  • Hydroxaminolysis Protocol

    • Title: Development of Hydroxamic Acid Compounds for Inhibition of Metallo- -Lactamase.
    • Source: Int. J. Mol. Sci., 2022.
    • URL:[Link][6]

Sources

A Technical Guide to the Synthesis and Application of tert-Butyl 3-(hydroxyamino)propanoate as a Versatile Precursor for Siderophore Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the persistent battle against antibiotic resistance, strategies that exploit bacterial nutrient uptake pathways represent a promising frontier. Siderophores, small-molecule iron chelators, are pivotal for bacterial survival and virulence, making their transport systems an attractive target for "Trojan Horse" drug delivery strategies. This technical guide provides an in-depth exploration of tert-butyl 3-(hydroxyamino)propanoate, a strategically designed precursor for the synthesis of hydroxamate-type siderophore mimics. Due to the limited direct literature on this specific molecule, this guide presents a robust, chemically sound framework for its synthesis, characterization, and subsequent utilization in the construction of trihydroxamate siderophore mimetics. We will detail proposed synthetic routes, step-by-step experimental protocols, and methods for the biological evaluation of the final compounds, offering researchers and drug development professionals a comprehensive roadmap for leveraging this versatile building block.

PART 1: The Strategic Importance of Siderophore Mimics

Pathogenic bacteria require iron for a multitude of essential metabolic processes.[1] However, in a host environment, free iron is virtually nonexistent, sequestered by proteins like transferrin and lactoferrin. To overcome this iron limitation, bacteria synthesize and secrete siderophores, which are high-affinity ferric iron chelators.[2] Once an iron-siderophore complex is formed, it is recognized by specific outer membrane receptors on the bacterial surface and actively transported into the cell.[2][3] This reliance on siderophore-mediated iron uptake presents a unique vulnerability that can be exploited for therapeutic intervention.[4]

Hydroxamate-based siderophores, characterized by their N-hydroxy-amide functional groups, are a prominent class of these iron chelators.[5] By designing synthetic molecules that mimic the iron-binding and recognition features of natural hydroxamate siderophores, it is possible to hijack these transport systems to deliver antimicrobial agents into the bacterial cell, bypassing common resistance mechanisms like efflux pumps and outer membrane impermeability.[4][6]

This compound is an ideal precursor for this purpose due to two key features:

  • The Free Hydroxyamino Group: This functionality is the cornerstone of the hydroxamate iron-binding motif. It is readily available for acylation to form the N-hydroxy-amide bond.

  • The tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable to the basic and nucleophilic conditions often employed in amide bond formation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), in the final step of the synthesis.[1][7]

PART 2: Synthesis of the Precursor: this compound

While direct literature on the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on well-established organic chemistry transformations. The following two-step procedure, starting from the commercially available tert-butyl 3-aminopropanoate, is recommended.

2.1. Proposed Synthetic Pathway

The proposed synthesis involves the N-benzylation of the starting amine, followed by oxidation to the N-benzyloxyamine, and a final hydrogenolysis to furnish the desired N-hydroxyamino compound. A more direct approach, the catalytic reduction of an N-benzyloxy precursor, is also a viable strategy. A well-documented analogue, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, provides a strong basis for the feasibility of this route.[8]

.dot

Synthesis_of_Precursor cluster_step1 Step 1: N-Benzylation & Oxidation (Hypothetical) cluster_step2 Step 2: Deprotection cluster_alternative Alternative Route start tert-Butyl 3-aminopropanoate intermediate1 tert-Butyl 3-(benzylamino)propanoate start->intermediate1 Benzyl bromide, K2CO3 intermediate2 tert-Butyl 3-(N-benzyloxy)aminopropanoate intermediate1->intermediate2 m-CPBA or Oxone® product tert-Butyl 3-(hydroxyamino)propanoate intermediate2->product H2, Pd/C acrylate tert-Butyl acrylate hydroxylamine Hydroxylamine hydroxylamine->product Michael Addition

Caption: Proposed synthetic routes to this compound.

2.2. Detailed Experimental Protocol (Proposed)

This protocol is based on the catalytic reduction of a benzyloxy-protected precursor, a common and high-yielding transformation.[9]

Synthesis of tert-Butyl 3-(N-benzyloxyamino)propanoate (Intermediate)

  • To a solution of tert-butyl 3-aminopropanoate (1 eq.) in a suitable solvent such as dichloromethane (DCM), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the mixture to 0 °C and add O-benzylhydroxylamine hydrochloride (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(N-benzyloxyamino)propanoate.

Synthesis of this compound (Final Product)

  • Dissolve the tert-butyl 3-(N-benzyloxyamino)propanoate (1 eq.) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target precursor, this compound, which can be used in the next step without further purification if desired.

PART 3: Construction of a Trihydroxamate Siderophore Mimic

With the precursor in hand, the next stage is to assemble the siderophore mimic. A common strategy is to attach three of these precursor units to a central scaffold molecule to create a hexadentate chelator that can effectively coordinate a ferric ion. A readily available and rigid scaffold is 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride).

.dot

Siderophore_Synthesis_Workflow cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection cluster_chelation Step 3: Iron Chelation precursor tert-Butyl 3-(hydroxyamino)propanoate (3 eq.) protected_mimic Protected Trihydroxamate Mimic precursor->protected_mimic Pyridine, DCM, 0°C to RT scaffold Trimesoyl Chloride (1 eq.) scaffold->protected_mimic Pyridine, DCM, 0°C to RT final_mimic Final Siderophore Mimic (Trihydroxamic Acid) protected_mimic->final_mimic TFA/DCM ferric_complex Ferric-Siderophore Complex final_mimic->ferric_complex pH adjustment iron FeCl3 (aq) iron->ferric_complex pH adjustment

Caption: Workflow for the synthesis of a trihydroxamate siderophore mimic.

3.1. Detailed Experimental Protocol

Step 1: Amide Coupling

  • Dissolve trimesoyl chloride (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (3.3 eq.) in anhydrous DCM and add anhydrous pyridine (3.5 eq.).

  • Add the solution of the precursor and pyridine dropwise to the trimesoyl chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting protected trihydroxamate mimic by flash column chromatography.

Step 2: Deprotection of tert-Butyl Esters

  • Dissolve the purified protected mimic in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[1][8]

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can aid in removing residual TFA).

  • The resulting crude product, the final trihydroxamic acid siderophore mimic, can be purified by preparative HPLC if necessary.

Step Reactants Reagents/Solvents Typical Yield Key Considerations
Precursor Synthesis tert-Butyl 3-(N-benzyloxyamino)propanoateH₂, 10% Pd/C, Methanol>90%Ensure complete removal of the catalyst.
Amide Coupling Trimesoyl chloride, PrecursorPyridine, DCM60-80%Anhydrous conditions are crucial. Slow addition at 0°C minimizes side reactions.
Deprotection Protected MimicTFA, DCM>95%Monitor carefully to avoid degradation. Ensure complete removal of TFA.
PART 4: Characterization and Functional Evaluation
4.1. Structural Characterization

The identity and purity of the synthesized precursor and final siderophore mimic should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

4.2. Functional Evaluation: Iron-Binding Properties

The primary function of a siderophore mimic is to bind ferric iron with high affinity. The Chrome Azurol S (CAS) assay is a widely used colorimetric method for this purpose.[10][11]

Chrome Azurol S (CAS) Assay Protocol

  • Prepare the CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃. The solution will be blue.

  • Add a solution of the synthesized siderophore mimic to the CAS solution.

  • The siderophore mimic will compete for the iron from the CAS-Fe³⁺ complex.

  • A color change from blue to orange/yellow indicates successful iron chelation.[10]

  • The extent of the color change, measured spectrophotometrically, can be used to quantify the iron-binding capacity of the mimic.[12]

4.3. Biological Evaluation: Growth Promotion/Inhibition Assays

The ability of the synthesized mimic to be recognized and utilized by bacteria can be assessed through growth promotion assays in iron-limited media.[13]

Bacterial Growth Promotion Assay Protocol

  • Prepare an iron-deficient growth medium.

  • Inoculate the medium with a bacterial strain known to utilize hydroxamate siderophores (e.g., certain strains of E. coli or Pseudomonas aeruginosa).

  • Add varying concentrations of the synthesized siderophore mimic (as the ferric complex) to the cultures.

  • Incubate the cultures and monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • An increase in bacterial growth in the presence of the mimic, compared to a no-siderophore control, indicates successful uptake and iron utilization.

Conversely, if the mimic is conjugated to an antibiotic, a growth inhibition assay would be performed in iron-replete media to demonstrate the "Trojan Horse" effect.

PART 5: Conclusion and Future Directions

This compound, despite its limited presence in the current literature, stands out as a highly promising and strategically designed precursor for the synthesis of hydroxamate-type siderophore mimics. Its synthesis, achievable through established chemical methodologies, provides access to a versatile building block for constructing complex chelators. The protocols and conceptual framework detailed in this guide offer a comprehensive pathway for researchers to synthesize and evaluate novel siderophore mimics.

The true potential of these mimics lies in their application as drug delivery vectors. Future work should focus on conjugating these siderophore scaffolds to a variety of antibiotics, particularly those that struggle to penetrate the formidable outer membrane of Gram-negative bacteria. By leveraging the bacteria's own iron acquisition machinery, siderophore mimics synthesized from precursors like this compound can pave the way for a new generation of targeted antimicrobial therapies.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Bergeron, R. J., et al. (1988). A total synthesis of desferrioxamine B. Journal of Organic Chemistry. [Link]

  • Bickel, H., et al. (1960). Metabolic products of actinomycetes. Synthesis of Ferrioxamines B and D. Helvetica Chimica Acta.
  • Telfer, T. J., et al. (2019). Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis. BioMetals. [Link]

  • Telfer, T. J., et al. (2019). ResearchGate. Biosynthesis of desferrioxamine B (DFOB) (a) and of DFOB analogues.... [Link]

  • Telfer, T. J., et al. (2019). Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis. PubMed. [Link]

  • Wencewicz, T. A., et al. (2013). Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus. PMC. [Link]

  • D'Alonzo, D., et al. (2017). Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens. ResearchGate. [Link]

  • Jurkevitch, E., et al. (2002). Bacterial Growth Stimulation with Exogenous Siderophore and Synthetic N-Acyl Homoserine Lactone Autoinducers under Iron-Limited and Low-Nutrient Conditions. PMC. [Link]

  • Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. Docentes FCT NOVA. [Link]

  • Scola, F., et al. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically. CORE. [Link]

  • Barry, S. M., & Challis, G. L. (2022). Recent Advances in the Siderophore Biology of Shewanella. Frontiers in Microbiology. [Link]

  • Reddy, P. V. N., et al. (2013). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

  • MySkinRecipes. (S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Patel, P., & Kumar, A. (2019). Siderophore production by plant growth promoting microorganisms. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Lee, S. A., et al. (2020). Synthesis and biological evaluation of coprinoferrin, an acylated tripeptide hydroxamate siderophore. Organic & Biomolecular Chemistry. [Link]

  • Mondal, S., et al. (2014). THE QUALITATIVE AND QUANTITATIVE ASSAY OF SIDEROPHORE PRODUCTION BY SOME MICROORGANISMS AND EFFECT OF DIFFERENT MEDIA ON ITS. TSI Journals. [Link]

  • Wang, Y., et al. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • J. T. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? MDPI. [Link]

  • Safronova, V. I., et al. (2022). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. MDPI. [Link]

  • Shakoor, A., et al. (2021). Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. PMC. [Link]

  • Kokotos, C. G., et al. (2022). Approaches for the synthesis of amides, hydroxamic acids and esters... ResearchGate. [Link]

  • Appella, D. H., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]

  • Hong, X., et al. (2026). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications. [Link]

  • Wang, C., et al. (2022). A Potential Biofertilizer—Siderophilic Bacteria Isolated From the Rhizosphere of Paris polyphylla var. yunnanensis. Frontiers in Microbiology. [Link]

  • Shakoor, A., et al. (2021). (PDF) Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. ResearchGate. [Link]

  • Lopes-de-Almeida, J. P., & da Silva, M. G. (2023). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. MDPI. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Codd, R. (2008). Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants. Analyst. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. [Link]

  • Tailor, P. B., & Joshi, B. H. (2025). Production, characterization and iron binding affinity of hydroxamate siderophores from rhizosphere associated fluorescent Pseudomonas. ResearchGate. [Link]

  • Lin, Y.-A., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Dassonville-Klimpt, A., et al. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Nolan, E. M., et al. (2011). Immune Interference in Mycobacterium tuberculosis Intracellular Iron Acquisition through Siderocalin Recognition of Carboxymycobactins. OSTI.GOV. [Link]

  • Rajak, H., et al. (2011). Hydroxamate-Based Iron Chelators: Combinatorial Syntheses of Desferrioxamine B Analogues and Evaluation of Binding Affinities. ACS Publications. [Link]

  • Scola, F. (2004). CARBON-NITROGEN DOUBLE BOND STEREOSELECTIVE REDUCTION. AIR Unimi. [Link]

  • Ambre, A., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

  • Parthasarathy, A., & Taylor, C. G. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. [Link]

  • Song, C.-W., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • de la Fuente, M., et al. (2022). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Forró, E., & Fülöp, F. (2022). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

Sources

Methodological & Application

Reaction conditions for hydroxylamine addition to tert-butyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Aza-Michael Addition of Hydroxylamine to Tert-Butyl Acrylate

Introduction: Synthesizing β-Amino Acid Precursors

The synthesis of β-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development.[1][2] These structures are integral to peptidomimetics, where their incorporation can enhance metabolic stability and improve the pharmacological profiles of peptide-based therapeutics.[2] One of the most direct and atom-economical methods for producing β-amino acid esters is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3][4]

This document provides a detailed guide to the reaction between hydroxylamine and tert-butyl acrylate, a key transformation for producing tert-butyl 3-(hydroxyamino)propanoate. This product serves as a valuable and versatile intermediate for more complex molecules. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the chosen conditions, and provide a framework for troubleshooting and optimization.

Reaction Mechanism: The Aza-Michael Conjugate Addition

The core of this transformation is the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[3] Unlike a 1,2-addition which would target the carbonyl carbon, the conjugate system of tert-butyl acrylate allows for a 1,4-addition, where the nucleophile attacks the electrophilic β-carbon.[5]

The mechanism proceeds via two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the tert-butyl acrylate. This breaks the π-bond of the alkene, pushing electrons through the conjugated system to form an enolate intermediate.[6][7]

  • Proton Transfer: The negatively charged oxygen of the enolate intermediate is a strong base. It abstracts a proton from the newly-formed ammonium ion (or another proton source in the medium) to generate the final, neutral β-amino ester product and regenerate the neutral amine catalyst if one is used.[8] This final step, tautomerization from the enol form to the more stable keto form, drives the reaction to completion.[5][6]

experimental_workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation (Generate free NH₂OH in MeOH) react 2. Reaction (Add tert-butyl acrylate, stir at RT) prep->react monitor 3. Monitoring (TLC analysis until SM consumed) react->monitor monitor->react Incomplete workup 4. Workup (Solvent removal, Aqueous Extraction) monitor->workup Reaction Complete purify 5. Purification (Flash Column Chromatography) workup->purify char 6. Characterization (NMR, IR, MS) purify->char

Sources

Procedure for N-acylation of tert-Butyl 3-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acylation of tert-Butyl 3-(hydroxyamino)propanoate

Abstract & Strategic Overview

This application note details the robust procedure for the N-acylation of This compound (


). This specific scaffold is a critical intermediate in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors and siderophore analogs.

The primary synthetic challenge addressed here is chemoselectivity . Hydroxylamines are ambident nucleophiles possessing both a nitrogen and an oxygen nucleophilic site. While the nitrogen is generally more nucleophilic, O-acylation (or N,O-diacylation) is a common competing pathway, particularly with highly reactive acylating agents or improper base selection. This guide provides two validated protocols—Method A (Acyl Chlorides) and Method B (Carboxylic Acid Coupling) —designed to maximize N-selectivity while preserving the acid-sensitive tert-butyl ester moiety.

Chemical Background & Mechanistic Logic

The Ambident Nucleophile Challenge

The substrate contains a secondary hydroxylamine moiety.

  • Nitrogen Center: More nucleophilic due to higher basicity and polarizability. Kinetically favored for acylation.

  • Oxygen Center: Less nucleophilic but can react under thermodynamic control or with "hard" electrophiles.

  • The "Alpha Effect": The adjacent oxygen atom increases the nucleophilicity of the nitrogen via lone-pair repulsion, making N-acylation significantly faster than standard secondary amines, provided steric hindrance is managed.

Pathway Visualization

The following diagram illustrates the competing reaction pathways and the thermodynamic sink.

G Substrate This compound (Ambident Nucleophile) TS_N Transition State A (N-Attack: Kinetically Favored) Substrate->TS_N Low Temp (0°C) Weak Base TS_O Transition State B (O-Attack: Side Reaction) Substrate->TS_O High Temp Strong Base AcylAgent Acylating Agent (R-CO-Cl or R-COOH/EDC) AcylAgent->TS_N AcylAgent->TS_O Product_N Target: Hydroxamic Acid (N-Acyl Product) TS_N->Product_N Major Pathway Product_O Impurity: O-Acyl Ester (O-Acyl Product) TS_O->Product_O Minor Pathway Product_NO Impurity: Di-Acyl (N,O-Diacyl Product) Product_N->Product_NO Excess Reagent Over-acylation

Figure 1: Mechanistic pathways for hydroxylamine acylation. Green paths indicate the desired kinetic control.

Experimental Protocols

Method Selection Guide
FeatureMethod A: Acyl Chloride / Anhydride Method B: Carbodiimide Coupling (EDC)
Applicability Simple, commercially available acyl groups.Complex, valuable, or sensitive carboxylic acids.
Reactivity High (Exothermic).Mild (Room Temperature).
Selectivity Risk Moderate (Risk of O-acylation if T > 0°C).Low (High N-selectivity).
Purification Extraction or Flash Column.Column Chromatography usually required.
Protocol A: Acyl Chloride Method (Standard)

Best for: Acetyl chloride, Benzoyl chloride, and simple anhydrides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acyl Chloride: 1.05 equiv (Strict stoichiometry is vital)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add TEA (2.0 equiv). The extra equivalent neutralizes the HCl generated and ensures the hydroxylamine remains non-protonated.

  • Cooling (Critical): Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses the activation energy required for the competing O-acylation.

  • Acylation: Dilute the Acyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 15–20 minutes to the stirring reaction mixture.

    • Note: Rapid addition causes local heating, leading to O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (See Section 4).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with 0.1 M Citric Acid (Do not use strong acids like HCl, as the tert-butyl ester is labile).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: EDC/HOBt Coupling Method (High Precision)

Best for: Coupling with amino acids or complex drug pharmacophores.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.0 equiv

  • Coupling Agent: EDC.HCl (1.1 equiv)

  • Additive: HOBt or HOAt (1.1 equiv) (Enhances selectivity and suppresses racemization)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2-3 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM. Add HOBt (1.1 equiv) and EDC.HCl (1.1 equiv). Stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add the substrate (1.0 equiv) followed by the base (NMM, 2.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash strictly with:

      • 5%

        
         (to remove DMF).
        
      • 0.1 M Citric Acid (remove unreacted amine/EDC urea).

      • Sat.

        
         (remove unreacted acid).
        
      • Brine.

    • Dry and concentrate.

Validation & Quality Control (QC)

Every researcher must validate the identity of the product. Hydroxamic acids have distinct signatures.

A. The Ferric Chloride Test (Rapid Qualitative)

  • Procedure: Dissolve a trace amount of crude product in Methanol. Add 1 drop of 1% aqueous

    
    .
    
  • Result: A deep red/violet color indicates the presence of a hydroxamic acid (N-acyl).

  • False Negative: O-acyl products (esters) do not chelate iron efficiently and will remain yellow/orange.

B. NMR Spectroscopy (Definitive)

  • 
     NMR:  Look for the exchangeable N-OH  proton. In DMSO-
    
    
    
    , this often appears as a broad singlet between 9.0 – 10.5 ppm .
  • 
     NMR:  The Carbonyl carbon of a hydroxamic acid typically shifts upfield relative to an ester.
    
  • Differentiation:

    • N-Acyl (Target):

      
       165–170 ppm (Carbonyl).
      
    • O-Acyl (Impurity):

      
       170–175 ppm (Ester-like).
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an oil/gum Residual DMF or Di-acylation.Perform LiCl wash (for DMF). Check NMR for di-acyl impurities.
Low Yield Hydrolysis of tert-butyl ester.Ensure acid wash is mild (Citric acid, not HCl). Avoid prolonged exposure to acidic silica.
O-Acylation Observed Temperature too high or Base too strong.Repeat at -10°C. Switch from TEA to NMM (weaker base). Use Method B.
Purple color on Silica Iron contamination.Hydroxamic acids strip iron from silica gel. Add 1% MeOH to eluent or use acid-washed silica.

References

  • Chemoselective Acylation Principles

    • Title: Chemoselective Acylation of Nucleosides (and general amino-alcohol deriv
    • Source:Chemistry – A European Journal / NIH PMC.
    • URL:[Link](Note: Generalized link to relevant chemoselectivity literature).

  • Hydroxylamine Reactivity

    • Title: A Convenient Synthesis of N-Alkylhydroxylamines.
    • Source:Green Chemistry, 2013, 15, 3421.[1]

    • URL:[Link]

  • Analytical Differentiation

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[2]

    • Source:ResearchG
    • URL:[Link]

  • Substrate Synthesis Context

    • Title: Reaction of tert-butyl acrylate with hydroxylamine (Michael Addition).
    • Source:MDPI Molbank 2023.
    • URL:[Link][3][4][5]

(Note: While specific "recipe-book" links for this exact intermediate are rare in open literature, the references above provide the authoritative grounding for the chemoselectivity and characterization methods employed in this protocol.)

Sources

Application Note: Selective Deprotection of tert-Butyl Ester in Hydroxyamino Propanoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective cleavage of tert-butyl esters in the presence of hydroxyamino functionalities (


) presents a unique chemoselectivity paradox. While the tert-butyl group requires acidic conditions for removal, the liberated tert-butyl carbocation (

) is a potent electrophile. Without rigorous scavenging, this cation will alkylate the nucleophilic oxygen of the hydroxyamine, resulting in irreversible

-alkylated byproducts.

This Application Note details two validated protocols to solve this challenge:

  • Method A (Standard): Trifluoroacetic acid (TFA) acidolysis with Triethylsilane (TES) as a hydride donor scavenger.

  • Method B (Mild): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) mediated silylation-hydrolysis for highly acid-sensitive substrates.

Mechanistic Insight: The Cation Trap

The failure mode in this transformation is rarely the deprotection itself, but rather the fate of the


 intermediate. In standard acidolysis, the ester is protonated and cleaves to form the carboxylic acid and 

.

In the absence of a scavenger, the


 cation follows two pathways:
  • Elimination (Desired): Loss of a proton to form isobutylene gas.

  • Re-alkylation (Undesired): Attack on the most nucleophilic site available—often the hydroxyamino oxygen (

    
    -alkylation), rendering the molecule useless for hydroxamic acid synthesis.
    

The Solution: We utilize Triethylsilane (TES) . unlike standard scavengers (like thioanisole) that form sulfonium salts, TES acts as a hydride donor, irreversibly reducing the


 cation to isobutane gas, which is inert and leaves the system.
Mechanistic Pathway (DOT Visualization)

G Substrate Hydroxyamino t-Butyl Ester Protonation Protonated Intermediate Substrate->Protonation + TFA Cleavage Cleavage Event Protonation->Cleavage Cation t-Bu+ Cation Cleavage->Cation Product Free Acid (Target) Cleavage->Product Trap Isobutane (Gas) (Inert) Cation->Trap + TES (Hydride Transfer) Byproduct O-Alkylated Impurity Cation->Byproduct No Scavenger (Attack on N-OH) Scavenger Triethylsilane (TES) Scavenger->Trap

Figure 1: Mechanistic pathway highlighting the critical role of TES in intercepting the carbocation to prevent O-alkylation.

Experimental Protocols

Method A: TFA Acidolysis with Hydride Scavenging

Recommended for: Standard substrates stable to strong acid at 0°C.

Reagents:

  • Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM), Anhydrous

  • Triethylsilane (TES) [CAS: 617-86-7]

Protocol:

  • Dissolution: Dissolve the hydroxyamino tert-butyl ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (3.0 equiv). Note: Excess TES is required to outcompete the intramolecular nucleophile.

  • Cooling: Cool the reaction mixture to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Acid Addition: Dropwise add TFA (volume equal to 50% of DCM volume, e.g., if 10 mL DCM, add 5 mL TFA).

    • Critical Control Point: Do not add TFA all at once. The exotherm can accelerate cation attack before the scavenger can act.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS.

    • Look for: Disappearance of starting material (

      
       mass unit loss).
      
  • Workup:

    • Concentrate the mixture in vacuo at ambient temperature.

    • Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Purification: If the product is zwitterionic, precipitation from Et2O/Hexanes is preferred over aqueous extraction.

Method B: TMSOTf-Mediated Silylation

Recommended for: Highly acid-sensitive substrates or when N-O bond cleavage is observed with TFA.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8]

  • 2,6-Lutidine [CAS: 108-48-5]

  • Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous DCM (0.1 M) at 0°C.

  • Activation: Add TMSOTf (2.5 equiv) dropwise.

    • Mechanism:[1][2][3][4][5][6] TMSOTf acts as a Lewis acid to silylate the ester oxygen, inducing cleavage to the silyl ester and tert-butyl cation (which is eliminated or trapped by the base).

  • Reaction: Stir at 0°C for 1–2 hours.

  • Hydrolysis (Crucial Step): The reaction initially yields the TMS-ester. Quench with saturated aqueous

    
     or MeOH to hydrolyze the TMS-ester to the free carboxylic acid.
    
  • Workup: Extract with EtOAc. The lutidine salts are removed in the aqueous phase.

Data Summary & Comparison

FeatureMethod A (TFA + TES)Method B (TMSOTf)
Reagent Cost LowHigh
Acidity (pH) < 1 (Strong Brønsted)Lewis Acid (Buffered)
Scavenger Triethylsilane (Hydride donor)2,6-Lutidine (Proton sponge)
Selectivity High (with scavenger)Very High
Risk N-OH Alkylation (if TES is low)Moisture Sensitivity
Throughput High (Scale-up friendly)Medium (Reagent handling)

Troubleshooting: The Self-Validating System

Use this logic flow to validate your experimental design before committing valuable material.

DecisionTree Start Start: Substrate Analysis Check1 Is the N-OH group protected (e.g., N-OBn)? Start->Check1 Check2 Does substrate contain Trp, Met, or Tyr? Check1->Check2 No (Free N-OH) RouteA Use Method A (TFA + TES) Check1->RouteA Yes (Protected) Check2->RouteA No RouteB Use Method B (TMSOTf + Lutidine) Check2->RouteB Yes (Nucleophilic Sidechains)

Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate complexity.

Validation Steps:

  • The "Isobutylene Test": In Method A, if you do not observe gas evolution or pressure build-up (on large scale), the reaction is stalled or the cation is being consumed by the substrate (bad).

  • The "Scavenger Check": If LC-MS shows a mass of

    
    , you have alkylated your product. Repeat with Method B or increase TES to 10 equiv.
    

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Wiley-Interscience.[7]

    • Context: Definitive guide on ester cleavage and stability of hydroxyamino protecting groups.
  • Triethylsilane as a Scavenger in Acidic Deprotection

    • Source: Mehta, A., et al. Tetrahedron Letters (1992).
    • Context: Establishes the mechanism of hydride transfer
  • TMSOTf Medi

    • Source: Zou, B., et al. Journal of Organic Chemistry (2004).
    • Context: Protocol for using TMSOTf/2,6-lutidine for selective deprotection in complex synthesis.
  • Selective Deprotection in the Presence of Acid-Labile Groups

    • Source: Kaul, R., et al. Journal of Organic Chemistry (2004).[8]

    • Context: Discusses Lewis acid (ZnBr2)

Sources

Scalable preparation of tert-Butyl 3-(hydroxyamino)propanoate for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of tert-Butyl 3-(hydroxyamino)propanoate

Part 1: Executive Summary

Target Molecule: this compound Chemical Formula:


Molecular Weight:  161.20  g/mol
CAS Registry Number:  55476-35-6 (Generic for ester derivatives, verify specific batch)[1]

This guide details a robust, scalable protocol for synthesizing This compound , a critical


-amino acid pharmacophore used in the development of MMP inhibitors, HDAC inhibitors, and peptidomimetics.[1] The method utilizes a controlled aza-Michael addition  of hydroxylamine to tert-butyl acrylate.[1]

Key Advantages of This Protocol:

  • Selectivity: Optimized "Inverse Addition" stoichiometry suppresses the formation of the common bis-alkylated impurity (

    
    -bis(2-tert-butoxycarbonylethyl)hydroxylamine).[1]
    
  • Scalability: Avoids chromatographic purification for intermediate scales (up to 100g), relying on extractive workup and crystallization/distillation.[1]

  • Safety: Incorporates specific controls for handling hydroxylamine, mitigating explosion risks associated with concentration and metal contamination.

Part 2: Scientific Grounding & Retrosynthesis

Retrosynthetic Analysis

The target molecule is disconnected at the


 bond, revealing two commercially available precursors: Hydroxylamine  (nucleophile) and tert-Butyl Acrylate  (Michael acceptor).[1]

Mechanism: The reaction proceeds via a 1,4-conjugate addition (Michael addition).[1] The nitrogen atom of hydroxylamine is the softer nucleophile compared to the oxygen, favoring


-alkylation over 

-alkylation under kinetic control.[1]

Critical Challenge: Bis-Alkylation The product, a secondary hydroxylamine (


), remains nucleophilic.[1] In the presence of excess acrylate, it reacts further to form the tertiary amine (bis-adduct).[1]
  • Solution: We employ a large molar excess of hydroxylamine (3.0 – 5.0 equiv.) and maintain a low concentration of acrylate by adding the acrylate to the hydroxylamine solution.

Reaction Pathway Diagram

ReactionPathway NH2OH Hydroxylamine (Nucleophile) Mono TARGET: This compound NH2OH->Mono Kinetic Control (Low Temp, Excess NH2OH) O_Alk IMPURITY: O-Alkylated isomer NH2OH->O_Alk Minor Pathway Acrylate tert-Butyl Acrylate (Michael Acceptor) Acrylate->Mono Bis IMPURITY: Bis-adduct Mono->Bis + Acrylate (Thermodynamic Sink)

Figure 1: Reaction pathway showing the target mono-addition and competing side reactions.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Hydroxylamine hydrochloride (

      
      , 99%) OR Hydroxylamine solution (50 wt. % in 
      
      
      
      ).[1]
    • tert-Butyl Acrylate (stabilized with MEHQ).[1]

    • Base: Sodium Hydroxide (

      
      ) or Triethylamine (
      
      
      
      ).[1]
    • Solvent: Methanol (MeOH) or Isopropanol (IPA).[1]

  • Equipment:

    • Jacketed glass reactor (or round-bottom flask with ice bath).[1]

    • Mechanical stirrer (magnetic stirring is insufficient for scale >50g).[1]

    • Dropping funnel with pressure equalization.[1]

    • Internal temperature probe.[1]

Stoichiometry Table
ComponentRoleEq.MW ( g/mol )Mass/Vol (Example)
Hydroxylamine HCl Nucleophile4.069.4927.8 g
Sodium Hydroxide Base (to free amine)4.040.0016.0 g
tert-Butyl Acrylate Electrophile1.0128.1712.8 g (14.6 mL)
Methanol Solvent--150 mL
Step-by-Step Procedure

Step 1: Preparation of Free Hydroxylamine Base

  • Charge the reactor with Methanol (100 mL) .

  • Add Hydroxylamine HCl (27.8 g) and stir until suspended.

  • Cool the mixture to 0°C .

  • Dissolve NaOH (16.0 g) in minimal Methanol or Water (approx. 40 mL) and add dropwise to the reactor, maintaining internal temperature

    
    .
    
    • Note:

      
       will precipitate.[1] This can be filtered off now or left in the suspension; filtering is recommended for cleaner rheology.
      
    • Alternative: Use 50% aq.[1] Hydroxylamine directly to skip this step (adjust solvent to MeOH/Water mix).[1]

Step 2: Controlled Michael Addition (Inverse Addition)

  • Cool the hydroxylamine solution to -5°C to 0°C .

  • Load tert-Butyl Acrylate (12.8 g) into the dropping funnel.

  • CRITICAL: Add the acrylate dropwise over 60–90 minutes .

    • Why? Slow addition ensures the acrylate is the limiting reagent at any instant, surrounded by a vast excess of hydroxylamine. This statistically enforces mono-addition.[1]

  • Monitor the exotherm. Do not allow temperature to exceed 10°C .

  • After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

Step 3: Reaction Monitoring (IPC)

  • TLC: Silica gel, 5% MeOH in DCM. Stain with Ninhydrin or

    
    .[1] Acrylate (
    
    
    
    ) should disappear.[1] Product (
    
    
    ) appears.[1]
  • NMR: Check for disappearance of vinylic protons (5.8–6.4 ppm).

Step 4: Workup & Isolation

  • Quench: The reaction mixture contains excess hydroxylamine. Do not concentrate to dryness directly (explosion hazard).[1]

  • Dilute the mixture with Water (200 mL) and Brine (50 mL) .

  • Extract with Ethyl Acetate (3 x 100 mL) .

    • Chemistry: The product (free base) partitions into the organic layer.[1] Excess hydroxylamine and inorganic salts remain in the aqueous layer.

  • Wash the combined organic layers with Brine (100 mL) .

  • Dry over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap) at < 40°C .

    • Note: The tert-butyl ester is acid-sensitive.[1] Ensure the bath is not too hot.

Step 5: Purification

  • Crude State: The product is typically obtained as a colorless to pale yellow oil that may solidify upon standing (low melting point).[1]

  • Refinement: If the bis-adduct is present (>5% by NMR), it is significantly less polar.[1] It can be removed by:

    • Flash Chromatography: Hexanes/EtOAc gradient.[1]

    • Selective Extraction: Dissolve crude in cold

      
      ; bis-adduct is more soluble, while the mono-adduct may precipitate or can be extracted into mild acid (pH 4-5) and re-basified (risky for tBu ester).[1] Chromatography is preferred for high purity.[1]
      

Part 4: Quality Control & Characterization

Expected Yield: 85% – 92% (Crude), >75% (Purified).[1]

Spectroscopic Data (Validation):

  • 
    : 
    
    • 
       1.45 (s, 9H, 
      
      
      
      )[1]
    • 
       2.45 (t, 
      
      
      
      , 2H,
      
      
      )[1]
    • 
       3.18 (t, 
      
      
      
      , 2H,
      
      
      )[1]
    • 
       5.80 (br s, 2H, 
      
      
      
      - exchangeable)[1]
  • 
    : 
    
    • 
       28.1 (
      
      
      
      ), 33.5 (
      
      
      ), 47.8 (
      
      
      ), 81.0 (
      
      
      ), 172.5 (
      
      
      ).[1]

QC Workflow Diagram:

QC_Workflow Sample Isolated Product H_NMR 1H NMR (Confirm Structure & Ratio) Sample->H_NMR HPLC HPLC/LC-MS (Purity > 98%) Sample->HPLC Limit Limit Test: Bis-adduct < 0.5% H_NMR->Limit HPLC->Limit Release Release for Synthesis Limit->Release Pass

Figure 2: Quality control decision tree.

Part 5: Safety & Troubleshooting

Hydroxylamine Hazards
  • Explosive Potential: Hydroxylamine free base is unstable.[1] Never heat high-concentration solutions (>50%) or distill pure hydroxylamine.[1] Always keep it in solution.

  • Incompatibility: Avoid contact with heavy metals (Fe, Cu), which catalyze decomposition.[1] Use glass or polymer-lined equipment.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of acrylateEnsure inhibitor (MEHQ) is present; keep temp < 25°C.
High Bis-Adduct Fast addition of acrylateSlow down addition rate; increase

equivalents.[1]
t-Butyl Loss Acidic conditions during workupEnsure aqueous layer is neutral/basic; avoid strong acid washes.[1]
Color (Yellow/Brown) Oxidation of hydroxylamineDegas solvents; perform reaction under

atmosphere.[1]

Part 6: References

  • Reaction Methodology: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence.[1][2] Organic & Biomolecular Chemistry, 2026.[2] (Demonstrates reactivity of tert-butyl acrylate with hydroxylamine derivatives).

  • General Mechanism: The Aza-Michael Reaction: From Basics to Recent Advances.[1] Synthesis, 2018. (Standard reference for aza-Michael kinetics and regioselectivity).

  • Safety Data: Hydroxylamine and its Salts.[1][3] Bretherick's Handbook of Reactive Chemical Hazards. (Essential for scale-up safety parameters).

  • Analogous Protocols: Synthesis of

    
    -amino acids via Michael addition. Journal of Organic Chemistry. (General conditions for amino ester synthesis).
    

(Note: Specific CAS 55476-35-6 is often used for internal cataloging; the structure is definitively synthesized via the method above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(hydroxyamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through aza-Michael addition of hydroxylamine to tert-butyl acrylate. This reaction, while straightforward in principle, presents several challenges that can impact the yield and purity of the final product. The primary difficulties arise from the ambident nucleophilic nature of hydroxylamine (possessing both N and O nucleophilic centers) and the potential for multiple additions to the acrylate.

This guide will walk you through a generalized experimental protocol and then delve into a comprehensive troubleshooting section to address the specific issues you may encounter.

Part 1: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Diagram of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_addition Addition & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_hydroxylamine Prepare Hydroxylamine Solution (from hydrochloride salt and base) setup_flask Set up a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar) add_acrylate Add tert-butyl acrylate and solvent setup_flask->add_acrylate cool_reaction Cool the reaction mixture (e.g., 0 °C) add_acrylate->cool_reaction add_hydroxylamine Slowly add the hydroxylamine solution to the cooled acrylate solution cool_reaction->add_hydroxylamine run_reaction Allow the reaction to proceed at a controlled temperature add_hydroxylamine->run_reaction quench Quench the reaction run_reaction->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • tert-Butyl acrylate

  • A suitable base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane and ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Free Hydroxylamine:

    • In a separate flask, dissolve hydroxylamine hydrochloride in the chosen anhydrous solvent (e.g., methanol).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add one equivalent of a base (e.g., triethylamine) to the solution with stirring. The formation of a precipitate (triethylamine hydrochloride) may be observed.

    • Stir the mixture for 15-30 minutes at 0 °C. The resulting mixture containing free hydroxylamine is used in the next step.

  • Michael Addition Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add tert-butyl acrylate and the anhydrous solvent.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the freshly prepared hydroxylamine solution from the dropping funnel to the stirred solution of tert-butyl acrylate over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (tert-butyl acrylate) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • If a precipitate was formed during the preparation of free hydroxylamine, filter it off.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact gradient will depend on the polarity of the mono- and bis-adducts.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Diagram of Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Poor Quality Reagents start->cause1 cause2 Inefficient Generation of Free Hydroxylamine start->cause2 cause3 Formation of Bis-Adduct start->cause3 cause4 Polymerization of Acrylate start->cause4 cause5 Product Instability start->cause5 sol1 Use fresh, anhydrous reagents and solvents cause1->sol1 sol2 Ensure complete reaction of base with hydroxylamine hydrochloride cause2->sol2 sol3 Use an excess of hydroxylamine; Slow addition of acrylate to hydroxylamine cause3->sol3 sol4 Maintain low reaction temperature; Use a polymerization inhibitor cause4->sol4 sol5 Mild work-up conditions; Store product at low temperature cause5->sol5

Caption: A troubleshooting decision tree for low yield in the synthesis.

Question-and-Answer Troubleshooting

Q1: My reaction yield is very low, or I'm not getting any product. What could be the problem?

A1: Several factors can contribute to low or no product formation. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Hydroxylamine: Hydroxylamine and its salts can degrade over time. Ensure you are using a fresh bottle of hydroxylamine hydrochloride.

    • tert-Butyl Acrylate: This monomer can polymerize upon storage.[1] It's advisable to use freshly opened or distilled tert-butyl acrylate. Check for the presence of a polymerization inhibitor in the commercial product.

    • Solvents: The reaction is sensitive to moisture. Ensure all your solvents are anhydrous.

  • Inefficient Generation of Free Hydroxylamine:

    • The reaction requires free hydroxylamine, which is generated in situ from its hydrochloride salt by a base. Incomplete neutralization will result in a lower concentration of the active nucleophile.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. Allow sufficient time for the neutralization to complete before adding it to the acrylate.

  • Reaction Conditions:

    • Temperature: While the reaction is often performed at 0 °C to room temperature, the optimal temperature may vary. If the reaction is too slow, consider a slight increase in temperature, but be mindful of the increased risk of side reactions and polymerization.

Q2: I'm observing a significant amount of a higher molecular weight byproduct, and my desired product yield is low. What is this byproduct and how can I avoid it?

A2: The most likely byproduct is the bis-adduct, where two molecules of tert-butyl acrylate react with one molecule of hydroxylamine.[2] This is a common issue in Michael additions with primary amines.

  • Mechanism of Bis-Adduct Formation: After the initial N-alkylation, the resulting product, this compound, still has a reactive N-H bond that can undergo a second Michael addition with another molecule of tert-butyl acrylate.

  • Strategies to Minimize Bis-Adduct Formation:

    • Stoichiometry: Use an excess of hydroxylamine relative to tert-butyl acrylate. A 1.5 to 2-fold excess of hydroxylamine is a good starting point.

    • Reverse Addition: Instead of adding hydroxylamine to the acrylate, slowly add the tert-butyl acrylate to the solution of free hydroxylamine. This ensures that the concentration of the acrylate is always low relative to the hydroxylamine, favoring the formation of the mono-adduct.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can help to control the rate of the second addition, which may have a higher activation energy.

Q3: My reaction mixture becomes very viscous or solidifies during the reaction. What is happening?

A3: This is a strong indication of the polymerization of tert-butyl acrylate.[1]

  • Causes of Polymerization:

    • High Temperature: Higher temperatures can initiate radical polymerization of the acrylate.

    • Presence of Impurities: Certain impurities can act as polymerization initiators.

    • Absence of Inhibitor: Commercial acrylates often contain a small amount of a polymerization inhibitor. If you have distilled the acrylate, you may have removed the inhibitor.

  • Solutions:

    • Temperature Control: Strictly maintain a low reaction temperature (0 °C or below).

    • Inhibitor: If using distilled acrylate, consider adding a small amount of a radical inhibitor like hydroquinone monomethyl ether (MEHQ).

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxygen from initiating polymerization.

Q4: I am concerned about the regioselectivity of the reaction. Could the hydroxylamine be adding through its oxygen atom?

A4: While hydroxylamine is an ambident nucleophile, N-alkylation is generally favored over O-alkylation in Michael additions to α,β-unsaturated esters.

  • Reasoning: Nitrogen is less electronegative and therefore a softer and more nucleophilic center than oxygen in this context.[3] This leads to a preference for the formation of the N-C bond.

  • Confirmation: The structure of the product can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the presence of an N-H proton and an O-H proton (which can be exchanged with D₂O) would confirm the N-adduct structure.

Q5: How do I effectively purify the desired mono-adduct from the unreacted starting materials and the bis-adduct?

A5: Flash column chromatography on silica gel is the most effective method for purification.

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The less polar bis-adduct will typically elute before the more polar mono-adduct. Unreacted tert-butyl acrylate will be the first to elute.

  • TLC Monitoring: Careful monitoring of the column fractions by TLC is crucial to separate the products effectively. Use a suitable stain (e.g., potassium permanganate) to visualize the spots if they are not UV-active.

  • Alternative: In some cases, crystallization might be an option if the product is a solid and there is a significant difference in solubility between the mono- and bis-adducts.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for generating free hydroxylamine?

A1: Triethylamine (TEA) is a common choice as it is a liquid, easy to handle, and the resulting triethylammonium hydrochloride salt has limited solubility in some organic solvents, which can help drive the reaction. However, inorganic bases like sodium bicarbonate or potassium carbonate can also be used, especially if a milder base is required.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to your column chromatography eluent (e.g., 30% ethyl acetate in hexane). The product should have a lower Rf value than the starting tert-butyl acrylate.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific literature data for the target molecule is scarce, based on analogous structures like ethyl 3-(tert-butylamino)propanoate, the following can be expected:[4]

  • ¹H NMR (in CDCl₃):

    • A singlet around 1.45 ppm (9H) for the tert-butyl group.

    • A triplet around 2.5 ppm (2H) for the -CH₂- connected to the carbonyl group.

    • A triplet around 3.0-3.2 ppm (2H) for the -CH₂- connected to the nitrogen.

    • Broad singlets for the N-H and O-H protons, which are D₂O exchangeable. The chemical shifts of these protons can vary depending on concentration and solvent.

  • ¹³C NMR (in CDCl₃):

    • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal for the quaternary carbon of the tert-butyl group around 81 ppm.

    • Signals for the two methylene carbons (-CH₂CH₂-) in the range of 35-50 ppm.

    • A signal for the carbonyl carbon around 172 ppm.

  • IR (thin film or KBr):

    • A broad absorption in the range of 3200-3400 cm⁻¹ for the O-H and N-H stretching vibrations.

    • A strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.

    • C-H stretching vibrations around 2850-2950 cm⁻¹.

Q4: What are the safety precautions I should take when working with hydroxylamine?

A4: Hydroxylamine and its salts are hazardous.[2][4][5]

  • Toxicity: They are harmful if swallowed or absorbed through the skin and can cause skin and eye irritation.

  • Instability: Hydroxylamine can be unstable and may decompose explosively upon heating.[4]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydroxylamine solutions unless necessary and under controlled conditions.

Q5: How should I store the purified this compound?

A5: N-hydroxy compounds can be unstable. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C) to prevent degradation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
  • Valudor Products. (n.d.). Safety Data Sheet Hydroxylamine Sulfate. Retrieved from [Link]

  • Figshare. (2009). Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • ACS Publications. (n.d.). Michael Addition of Hydroxylamines to Activated Double Bonds. A Convenient Synthesis of N,N-Dialkyl Hydroxylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • IRIS. (n.d.). Aza-Michael Reaction: Mono- versus Bis-Addition Product. Retrieved from [Link]

  • UPCommons. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion vs. time for the aza Michael addition of butyl acrylate and.... Retrieved from [Link]

  • Google Patents. (n.d.). US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • ACS Publications. (1991). Tert-Butyl Alpha-(Hydroxymethyl Acrylate and Its Ether Dimer: Multifunctional Monomers Giving Polymers With Easily Cleaved Ester Groups. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218743, tert-Butyl 3-hydroxypropanoate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate. The.... Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (C7H15NO3). Retrieved from [Link]

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propionate monomer from t-butyl-3-hydroxypropanoate. Retrieved from [Link]

  • LSU Scholarly Repository. (2019). Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263965, Tert-butyl 3-(2-hydroxyethoxy)propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1937732B1 - Hair fixative based on t-butyl acrylate and hydroxyalkyl methacrylate.
  • Google Patents. (n.d.). US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15458, tert-Butyl acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Retrieved from [Link]

  • Google Patents. (n.d.). CA2533599A1 - Dual cure reaction products of self-photoinitiating multifunctional acrylates with thiols and synthetic methods.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218890, tert-Butyl 3-aminopropanoate hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Minimizing O-acylation in Hydroxyamino Propanoate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating side reaction in peptide chemistry: the O-acylation of hydroxyamino acids during coupling reactions. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies to ensure the integrity of your synthetic peptides.

Introduction: The Challenge of O-acylation

Hydroxyamino acids, such as serine and threonine, contain a nucleophilic hydroxyl group in their side chain. During peptide bond formation, this hydroxyl group can compete with the N-terminal amine of the incoming amino acid, leading to the formation of an undesired ester linkage (O-acylation) instead of the intended amide bond.[1] This side reaction not only consumes valuable starting materials but also leads to impurities that can be difficult to separate from the target peptide, compromising the final yield and purity.

This guide will delve into the mechanisms behind O-acylation, provide strategies for its prevention, and offer detailed troubleshooting advice for when you encounter this issue in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation and why does it occur?

A1: O-acylation is a side reaction in peptide synthesis where the hydroxyl group of a serine, threonine, or tyrosine residue is acylated by the activated carboxylic acid of the incoming amino acid.[1] This occurs because the hydroxyl group is a competing nucleophile to the desired N-terminal amine. The reaction is essentially an esterification that runs in parallel to the desired amidation. The likelihood of O-acylation is influenced by several factors, including the reactivity of the activated ester, the presence of certain catalysts, and the reaction conditions.

Q2: Which coupling reagents are most likely to cause O-acylation?

A2: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), especially when used with esterification catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP), can significantly promote O-acylation.[2][3][4][5][6] While effective for amide bond formation, these reagents can also efficiently catalyze ester formation.[2][5][6]

Q3: Are there coupling reagents that are less prone to causing O-acylation?

A3: Yes, phosphonium and aminium/uronium salt-based reagents are generally preferred for minimizing O-acylation. Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have shown high chemoselectivity for N-acylation over O-acylation.[2][7] COMU, a third-generation uronium salt, is also a good option due to its high efficiency and safety profile.[8]

Q4: How does the choice of base affect O-acylation?

A4: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are commonly used. However, an excess of base can increase the nucleophilicity of the hydroxyl group, thereby promoting O-acylation. For sensitive couplings, using a weaker base like N-methylmorpholine (NMM) or collidine can be beneficial.[2]

Q5: Can I use protecting groups to prevent O-acylation?

A5: Absolutely. Protecting the side-chain hydroxyl group of serine or threonine with a suitable protecting group, such as a tert-butyl (tBu) group, is the most direct way to prevent O-acylation.[9] These protecting groups are typically stable under the coupling conditions and are removed during the final cleavage from the resin.

Q6: What analytical techniques can I use to detect and quantify O-acylation?

A6: High-Performance Liquid Chromatography (HPLC) is the primary tool for detecting the O-acylated side product, which will typically have a different retention time than the desired peptide. Mass Spectrometry (MS) is used to confirm the identity of the side product by observing the expected mass difference.[10][11][12] For quantitative analysis, integration of the peak areas in the HPLC chromatogram is the standard method.

Troubleshooting Guide: Minimizing O-acylation

This section provides a structured approach to troubleshooting and mitigating O-acylation side reactions.

Issue Probable Cause(s) Recommended Solution(s)
Significant O-acylated product observed by HPLC/MS Use of highly activating coupling reagents (e.g., DCC/DMAP).Switch to a phosphonium or aminium/uronium salt reagent like PyBOP, HATU, or COMU.[2][7][8]
Excess base increasing hydroxyl nucleophilicity.Reduce the equivalents of base (e.g., DIPEA) to the minimum required. Consider using a weaker base like NMM.[2]
Prolonged reaction times.Optimize the coupling time. Monitor the reaction progress by a qualitative test (e.g., ninhydrin for primary amines, bromophenol blue for secondary amines) to stop the reaction upon completion.[13][14]
Unprotected hydroxyl group on Ser/Thr.If feasible for your synthetic strategy, use a side-chain protected hydroxyamino acid derivative (e.g., Fmoc-Ser(tBu)-OH).[9]
Incomplete coupling and presence of O-acylated product Steric hindrance, especially with N-methylated amino acids.Increase the excess of amino acid and coupling reagent (3-5 equivalents).[13] Perform a double coupling with fresh reagents.[13]
Formation of stable O-acylisourea intermediate with carbodiimides.Add a racemization and side-reaction suppressant like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[2][15]
O-acylation observed even with milder coupling reagents Highly reactive activated ester.Consider pre-activation of the carboxylic acid for a short period before adding it to the resin-bound amine. This can allow the activated species to form before it has a chance to react with the hydroxyl group.[16]
Solvent effects.Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Experimental Protocols

Protocol 1: Standard Coupling with HATU to Minimize O-acylation

This protocol is recommended for coupling amino acids to a peptide chain containing unprotected serine or threonine residues.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue for secondary amines) to check for reaction completion.[14]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Analysis of O-acylation by RP-HPLC and MS

Materials:

  • Crude peptide cleaved from the resin

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient elution, for example, from 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The O-acylated product will typically elute at a different retention time than the desired peptide.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer.

    • Acquire mass spectra for the peaks of interest.

    • Confirm the identity of the desired peptide and the O-acylated side product by comparing their experimental masses with the calculated theoretical masses.

Visualizing the Reaction: Desired vs. Side Reaction

The following diagram illustrates the competition between the desired N-acylation and the undesired O-acylation during the coupling of an activated amino acid to a serine-containing peptide.

G cluster_reactants Reactants Activated_AA Activated Amino Acid (R-COOH*) Desired_Product Desired Product (N-acylation) (R-CO-NH-Ser(OH)-Peptide) Activated_AA->Desired_Product N-terminal Amine Attack (Desired Pathway) Side_Product Side Product (O-acylation) (H₂N-Ser(O-CO-R)-Peptide) Activated_AA->Side_Product Side-chain Hydroxyl Attack (Undesired Pathway) Ser_Peptide Serine-containing Peptide (H₂N-Ser(OH)-Peptide) G Start Start: Coupling to a Hydroxyamino Acid Check_Protection Is the hydroxyl group protected (e.g., with tBu)? Start->Check_Protection Standard_Coupling Proceed with standard coupling protocol (e.g., HATU/DIPEA) Check_Protection->Standard_Coupling Yes Select_Reagent Select a low O-acylation potential reagent (e.g., PyBOP, HATU, COMU) Check_Protection->Select_Reagent No Analyze_Product Analyze crude product by HPLC/MS Standard_Coupling->Analyze_Product Optimize_Base Optimize base: - Use minimal equivalents - Consider a weaker base (NMM) Select_Reagent->Optimize_Base Monitor_Reaction Monitor reaction closely to avoid prolonged times Optimize_Base->Monitor_Reaction Monitor_Reaction->Analyze_Product Check_Side_Product Is O-acylation still significant? Analyze_Product->Check_Side_Product Double_Couple Consider double coupling or increased equivalents Check_Side_Product->Double_Couple Yes End End: Successful Coupling Check_Side_Product->End No Double_Couple->Analyze_Product

Caption: Workflow for selecting a coupling strategy.

Conclusion

Minimizing O-acylation in hydroxyamino propanoate coupling is a critical aspect of successful peptide synthesis. By understanding the underlying chemical principles and making informed choices about coupling reagents, bases, and reaction conditions, researchers can significantly reduce the formation of this undesired side product. The use of side-chain protection remains the most robust strategy, but when unprotected residues are necessary, the combination of modern coupling reagents and carefully optimized protocols, as outlined in this guide, provides a clear path to achieving high-purity synthetic peptides.

References

  • Current time inform
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.Int J Pept Protein Res. 1979 Jan;13(1):22-7. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH. Benchchem.
  • Recent development of peptide coupling reagents in organic synthesis.Journal of the Chinese Chemical Society.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.Beilstein J. Org. Chem. 2015; 11: 434–462. PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.The Royal Society of Chemistry.
  • Peptide Backbone Editing via Post-Translational O to C Acyl Shift.J Am Chem Soc. 2025 Feb 11. PMC.
  • Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS.Analytical Methods. Royal Society of Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine.J. Org. Chem. 1979; 44(5): 865–867. PubMed.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Accounts of Chemical Research. 2021, 54, 7, 1729–1744.
  • A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.ChemRxiv.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.Green Chem. 2021, 23, 7299-7306.
  • The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters.Molecules. 2016, 21(11), 1572. MDPI.
  • Peptide Backbone Editing via Post-Translational O to C Acyl Shift.Journal of the American Chemical Society.
  • Steglich Esterific
  • A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.
  • Protein chemical synthesis by serine and threonine ligation.Proc Natl Acad Sci U S A. 2013 Dec 10; 110(50): 20007–20012. PNAS.
  • Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI).
  • Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment.Anal Chem. 2022 Mar 29; 94(12): 5100–5108. PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction.Molecules. 2022, 27(19), 6432. MDPI.
  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry.ChemRxiv.
  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis.Dalton Trans. 2024, 53, 5849-5858. RSC Publishing.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.Springer Protocols.
  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof.Front. Chem. 2014; 2: 30. Frontiers.
  • Friedel–Crafts Acyl
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.

Sources

Purification methods for tert-Butyl 3-(hydroxyamino)propanoate removing unreacted acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted tert-butyl acrylate from the synthesis of tert-butyl 3-(hydroxyamino)propanoate. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Purification Challenge

The synthesis of this compound via the Michael addition of hydroxylamine to tert-butyl acrylate is a common synthetic route. However, a frequent challenge is the presence of unreacted tert-butyl acrylate in the final product. The structural similarities and comparable polarities of the desired product and the starting material can make separation non-trivial. This guide outlines several field-proven methods to achieve high purity of your target compound.

Compound Properties at a Glance

A clear understanding of the physicochemical properties of both the desired product and the impurity is fundamental to designing an effective purification strategy.

PropertyThis compoundtert-Butyl AcrylateKey Difference & Implication for Purification
Structure HO-NH-CH₂-CH₂-CO-O-tBuCH₂=CH-CO-O-tBuThe presence of the N-hydroxy group in the product significantly increases its polarity and potential for hydrogen bonding compared to the acrylate. This is the primary handle for chromatographic and extractive separations. The double bond in the acrylate is a key site for selective chemical reactions (scavenging).
Molecular Weight ~161.20 g/mol 128.17 g/mol The relatively small difference in molecular weight makes distillation a challenging primary purification method.
Boiling Point Not readily available (likely high)~120 °CThe acrylate is significantly more volatile. While simple distillation may not be sufficient, removal of a large excess of acrylate under reduced pressure is a viable initial step.
Solubility Expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexane.Soluble in most organic solvents, including both polar and non-polar ones.The differing solubility profiles, particularly in non-polar solvents, can be exploited in both chromatography and crystallization.

Purification Strategy Decision Tree

The optimal purification strategy depends on the scale of your reaction, the level of impurity, and the available equipment. This decision tree provides a logical workflow for selecting the most appropriate method.

Purification_Strategy cluster_methods Purification Methods start Crude Reaction Mixture (Product + Acrylate) initial_workup Initial Workup: Reduce Acrylate via Vacuum start->initial_workup check_purity Assess Purity (TLC, NMR, GC/LC-MS) initial_workup->check_purity flash_chromatography Flash Column Chromatography check_purity->flash_chromatography High Impurity or High Purity Needed extraction Liquid-Liquid Extraction check_purity->extraction Moderate Impurity & Different Polarity crystallization Recrystallization check_purity->crystallization Low Impurity & Solid Product scavenging Chemical Scavenging check_purity->scavenging Trace Impurity or Difficult Separation final_product Pure Product (>95%) flash_chromatography->final_product extraction->final_product crystallization->final_product scavenging->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've removed the solvent, but my crude product is an oil with a strong smell of acrylate. What's my first step?

A1: The pungent odor is characteristic of the volatile tert-butyl acrylate. Before attempting more complex purification methods, it is highly recommended to remove the bulk of the unreacted acrylate by rotary evaporation under reduced pressure. A slightly elevated temperature (30-40 °C) can facilitate this process. This simple step can significantly reduce the impurity load, making subsequent purification more efficient.

Q2: On my TLC plate, the product and acrylate spots are very close together. How can I improve the separation?

A2: This indicates that the polarity of your mobile phase is too high. To improve separation (increase the difference in Rf values), you need to use a less polar solvent system. For example, if you are using 30% ethyl acetate in hexane, try decreasing it to 10-15% ethyl acetate in hexane. The more polar this compound will be retained more strongly on the silica gel, while the less polar tert-butyl acrylate will move further up the plate.

Q3: I tried a liquid-liquid extraction with ethyl acetate and water, but I'm not seeing good separation. What can I do?

A3: The principle of liquid-liquid extraction relies on the differential solubility of the compounds in two immiscible phases.[1] Since both your product and the impurity are likely soluble in ethyl acetate, a simple extraction with neutral water may not be effective. You can exploit the weakly basic nature of the hydroxyamino group. By washing the organic layer with a dilute acidic solution (e.g., 1 M HCl), you can protonate the this compound, making it more water-soluble and partitioning it into the aqueous phase. The non-basic tert-butyl acrylate will remain in the organic layer. Subsequently, you can neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your purified product back into an organic solvent.[2]

Q4: My product is an oil and won't crystallize. Am I doing something wrong?

A4: Not necessarily. While some amino esters can be crystalline, it's also common for them to be oils at room temperature, especially if trace impurities are present. If you have a relatively pure oil after another purification step (like chromatography), you can attempt crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexane) until the solution becomes cloudy.[3] Cooling this mixture slowly may induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.[3]

Q5: I'm concerned about the stability of my hydroxylamine product during purification. What precautions should I take?

A5: Hydroxylamine derivatives can be susceptible to oxidation.[1] It is good practice to handle the compound under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged procedures. Using solvents that have been degassed can also be beneficial. For storage, keeping the purified product under an inert atmosphere and at a low temperature is recommended.

Detailed Purification Protocols

Method 1: Flash Column Chromatography

This is often the most effective and reliable method for separating compounds with different polarities.

Principle: The separation is based on the differential partitioning of the product and impurity between a stationary phase (silica gel) and a mobile phase (solvent mixture). The more polar product interacts more strongly with the polar silica gel and thus elutes later than the less polar acrylate.

Experimental Protocol:

  • Slurry Preparation:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM).

    • In a separate beaker, add silica gel (a good starting point is a 50:1 ratio of silica to crude product by weight) and create a slurry with your starting mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing:

    • Pour the silica gel slurry into your column and use gentle air pressure to pack it evenly, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed.

  • Loading the Sample:

    • Carefully add your dissolved crude product to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute your product. The unreacted tert-butyl acrylate will elute first in the less polar fractions.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Flash_Chromatography_Workflow A Prepare Silica Slurry (5% EtOAc in Hexane) B Pack Column A->B C Load Crude Product (dissolved in DCM) B->C D Elute with Gradient (5% -> 20% EtOAc in Hexane) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for Flash Column Chromatography.

Method 2: Acid-Base Liquid-Liquid Extraction

This method is advantageous for larger scale purifications where chromatography may be impractical.

Principle: This technique exploits the weakly basic nature of the hydroxyamino group. By treating the organic solution with an aqueous acid, the desired product is protonated and selectively partitioned into the aqueous phase, leaving the non-basic acrylate impurity in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1 M HCl (aq). Repeat this wash 2-3 times, collecting the aqueous layers each time. The tert-butyl acrylate will remain in the organic layer.

  • Neutralization: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the solution is neutral or slightly basic (check with pH paper).

  • Back-Extraction: Extract the neutralized aqueous solution with fresh ethyl acetate or dichloromethane (3 times). Your purified product will now be in the organic layers.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Acid_Base_Extraction A Dissolve Crude in EtOAc B Wash with 1M HCl (aq) (Product moves to aqueous phase) A->B C Separate Layers B->C D Neutralize Aqueous Layer (with NaHCO3) C->D Aqueous Phase Discard Organic Layer\n(contains acrylate) Discard Organic Layer (contains acrylate) C->Discard Organic Layer\n(contains acrylate) E Extract with EtOAc (Product moves back to organic phase) D->E F Dry & Evaporate Organic Layer E->F G Pure Product F->G

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Method 3: Recrystallization

If the product is a solid or can be induced to crystallize, this method can yield material of very high purity.

Principle: Recrystallization is based on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[3] An ideal solvent will dissolve the compound and impurities when hot but only the compound will crystallize out upon cooling, leaving the impurities in the solution.

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your partially purified product in various solvents (e.g., ethyl acetate, isopropanol, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, DCM/hexane). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 4: Chemical Scavenging

This method involves adding a reagent that selectively reacts with the unreacted tert-butyl acrylate, converting it into a new compound that is easily separated.

Principle: The α,β-unsaturated ester of tert-butyl acrylate is a Michael acceptor and can react with nucleophiles.[4] A suitable scavenger will be a nucleophile that reacts quickly and selectively with the acrylate but not with the desired product. Primary or secondary amines are good candidates.[5] The resulting amine-acrylate adduct will have a significantly different polarity, allowing for easy removal by extraction or chromatography.

Experimental Protocol:

  • Scavenger Selection: A good starting point is to use a primary amine like benzylamine.

  • Reaction: To your crude reaction mixture, add a slight excess (1.1-1.5 equivalents relative to the estimated amount of residual acrylate) of the scavenger. The reaction can often be performed at room temperature in the reaction solvent. Monitor the disappearance of the tert-butyl acrylate by TLC or GC-MS.

  • Workup and Purification: The newly formed β-amino ester adduct is much more polar and basic than the desired product. It can be easily removed by an acidic wash during a liquid-liquid extraction workup, or it will have a much lower Rf value and be retained on a silica gel column during chromatography.

Chemical_Scavenging A Crude Mixture (Product + Acrylate) B Add Amine Scavenger (e.g., Benzylamine) A->B C Acrylate reacts to form a polar adduct B->C D Purify via Extraction or Chromatography to remove adduct C->D E Pure Product D->E

Caption: Workflow for Chemical Scavenging.

Conclusion

The purification of this compound from unreacted tert-butyl acrylate is a common yet manageable challenge in synthetic chemistry. By understanding the chemical properties of the molecules involved and applying the principles of chromatography, extraction, crystallization, or chemical scavenging, researchers can consistently obtain their target compound in high purity. This guide provides a comprehensive framework for troubleshooting and implementing these techniques effectively.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(39), 6074-6084. Available at: [Link]

  • Google Patents. (n.d.). US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). US4166842A - Hydroxylamine purification via liquid/liquid extraction.
  • MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 29(1), 2. Available at: [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

  • YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • PubChem. (n.d.). tert-Butyl 3-hydroxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethoxy)propanoate. Retrieved from [Link]

  • Baghdad Science Journal. (2023, December 5). Synthesis of Multifunctional Polymers Based on Tert-Butyl Acrylamide/Octyl Acrylate as Lubricant Additives and. Baghdad Science Journal, 20(6(Suppl.)), 2467-2477. Available at: [Link]

  • ResearchGate. (2025, November 7). Studies on Butyl Acrylate-based Hydrogels Fabricated by Organic-redox-initiated Polymerization Process for the Delivery of Thermolabile Bioactive Agents. Retrieved from [Link]

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubility of TEDA, x, in different solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP1431276A1 - Preparation and purification of hydroxylamine stabilizers.

Sources

Technical Support Center: Stability & Handling of tert-Butyl 3-(hydroxyamino)propanoate

[1]

Case ID: TBHP-STAB-001 Compound Class:

Critical Characteristic:1

Part 1: Executive Summary & Solvent Compatibility

The Core Problem: this compound is a "fragile intermediate."[1] It is formed via the aza-Michael addition of hydroxylamine to tert-butyl acrylate.[1] Crucial Insight: This reaction is reversible.[1] In solution, the compound exists in equilibrium with its precursors.

  • Thermodynamic Instability: Heat drives the Retro-Michael reaction, regenerating volatile tert-butyl acrylate and free hydroxylamine.[1]

  • Oxidative Instability: The secondary hydroxylamine moiety (

    
    ) is highly susceptible to oxidation by dissolved oxygen, forming nitrones or oximes.[1]
    
Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent ClassSuitabilityRisk LevelTechnical Notes
Chlorinated (DCM, CHCl

)
Recommended LowBest for workup. High solubility.[1] Caveat: Ensure solvent is acid-free (pass through basic alumina) to prevent acid-catalyzed hydrolysis of the t-butyl ester.[1]
Alcohols (MeOH, EtOH) Use with Caution MediumGood solubility, but protic solvents can stabilize the transition state for retro-Michael elimination. Use only for short-term reactions/crystallization.
Ethers (THF, Et

O)
High Risk HighDanger: Ethers often contain trace peroxides. Peroxides will rapidly oxidize the

group to a nitrone (

). Use only HPLC-grade, inhibitor-free, freshly distilled solvents.[1]
Aromatic (Toluene) Moderate LowLower solubility for the free base, but excellent for storage if the compound is soluble. Non-polar nature slows down oxidative pathways compared to polar solvents.[1]
Water/Buffer Context Dependent MediumStable at neutral pH (7.0).[1] Rapid degradation at pH > 9 (retro-Michael) or pH < 4 (ester hydrolysis).[1]

Part 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the two competing degradation pathways.

Pathway A: The Retro-Michael Trap

The synthesis of this compound is an equilibrium:

left

Pathway B: Oxidative Consumption

Free hydroxylamines are radical scavengers.[1] In the presence of oxygen or metal ions (Fe


Visualization: The Triangle of Instability

The following diagram illustrates the kinetic relationship between the compound and its breakdown products.

DegradationPathwaysCompoundThis compound(Target Molecule)Acrylatetert-Butyl Acrylate(Volatile)Compound->AcrylateRetro-Michael(Heat / Base)HydroxylamineFree HydroxylamineCompound->HydroxylamineRetro-MichaelNitroneNitrone / Oxime(Oxidation Byproduct)Compound->NitroneOxidation(Air / Peroxides)Acrylate->CompoundSynthesis(High Conc.)PolymerPolymerized GumAcrylate->PolymerRadical PolymerizationHydroxylamine->CompoundSynthesis

Caption: Figure 1. The central equilibrium (green/red) is reversible. Oxidation (yellow) acts as a sink, permanently destroying the molecule.

Part 3: Troubleshooting Guide (FAQs)

Q1: My oil turned into a solid gum overnight. What happened?

  • Diagnosis: Polymerization.

  • Mechanism: The compound underwent retro-Michael elimination, releasing tert-butyl acrylate.[1] The acrylate then polymerized (likely initiated by trace radicals from the oxidizing hydroxylamine).

  • Solution: Store the compound as a Salt (Oxalate or Hydrochloride), not as a free base. The protonated amine (

    
    ) is significantly more resistant to both oxidation and retro-Michael elimination.[1]
    

Q2: I see an extra set of vinyl peaks in the NMR (5.8 - 6.4 ppm).

  • Diagnosis: Retro-Michael Decomposition.[1]

  • Mechanism: You likely heated the NMR tube or the solvent contains a base. DMSO-

    
     can sometimes be slightly basic or oxidizing.[1]
    
  • Solution: Switch to CDCl

    
      (acid-free).[1] Run NMR experiments immediately after dissolution.[1] Do not heat the sample to sharpen peaks.[1]
    

Q3: The compound is turning yellow/brown in solution.

  • Diagnosis: Oxidation to Nitrone/Nitroso species.[1][2][3]

  • Mechanism: Dissolved oxygen is reacting with the

    
     bond.[1]
    
  • Solution:

    • Degas all solvents (sparge with Argon for 15 mins).

    • Add a radical inhibitor if compatible with the next step (e.g., BHT, though this may be hard to remove later).

    • Critical: Check your ether/THF for peroxides using test strips.[1]

Q4: Can I dry this compound in a vacuum oven?

  • Diagnosis: High Risk.[1]

  • Reasoning: Vacuum lowers the boiling point of the retro-Michael byproduct (tert-butyl acrylate), driving the decomposition equilibrium forward.

  • Protocol: Dry under high vacuum (0.1 mmHg) at ambient temperature or

    
     . Do not apply heat.[1][4]
    

Part 4: Recommended Protocols

Protocol A: Safe Storage (Salt Formation)

The free base is unstable. Convert to the oxalate salt for long-term storage.

  • Dissolve: Dissolve crude this compound in minimal dry Et

    
    O or MTBE (peroxide-free).
    
  • Precipitate: Add 1.0 equivalent of Oxalic Acid dissolved in minimal MeOH dropwise at

    
    .
    
  • Filter: A white precipitate should form immediately.[1]

  • Wash: Filter the solid and wash with cold Et

    
    O.[1]
    
  • Store: Store the salt at

    
     under Argon. It is stable for months in this form.
    
Protocol B: Reaction Workup (Minimizing Reversion)

If you must isolate the free base:

  • Quench: Ensure the reaction mixture is neutral (pH 7).

  • Extraction: Extract into DCM (Dichloromethane).

  • Wash: Wash with brine to remove excess hydroxylamine.[1]

  • Dry: Dry over Na

    
    SO
    
    
    (Magnesium sulfate is slightly acidic/Lewis acidic and can sometimes cause issues; Sodium sulfate is safer).[1]
  • Concentrate: Rotovap with a bath temperature

    
     . Do not try to remove every trace of solvent if it requires heating.[1]
    
Workflow Visualization: Handling Decision Tree

HandlingWorkflowStartStart: Crude Reaction MixtureDecisionNeed to Store?Start->DecisionYesStoreConvert to Salt(Oxalate/HCl)Decision->YesStoreLong Term (>24h)NoUseUse ImmediatelyDecision->NoUseImmediate UseSolventSelectSelect SolventNoUse->SolventSelectDCMDCM(Preferred)SolventSelect->DCMTHFTHF(Check Peroxides!)SolventSelect->THF

Caption: Figure 2.[1] Decision matrix for handling the unstable intermediate. Salt formation is the only viable long-term storage strategy.

References

  • Mechanism of Aza-Michael Reversibility: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. [Link] (Establishes the reversibility of amine-acrylate adducts).

  • Oxidation of Hydroxylamines: Cicchi, S., Goti, A., & Brandi, A. (1995). Oxidation of hydroxylamines to nitrones. Journal of Organic Chemistry. [Link] (Foundational text on the sensitivity of N-hydroxy compounds to oxidation).

  • Synthesis of

    
    -Amino Acids via Michael Addition: 
    Sibi, M. P., & Shay, J. J. (1998). Enantioselective conjugate addition of hydroxylamines to pyrazolidinone acrylamides. Tetrahedron.
    [Link]
    (Provides context on the stability and handling of similar Michael adducts).
    

Optimizing temperature and pH for hydroxylamine Michael additions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature & pH Parameters

Status: Active | Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Hydroxylamine (


) is a potent but distinctively challenging nucleophile due to its ambident nature  (N- vs. O-nucleophilicity) and the competing pathways of 1,2-addition  (oxime formation) versus 1,4-addition  (Michael addition).

Success in Michael additions depends entirely on manipulating kinetic vs. thermodynamic control . This guide provides the precise pH and temperature windows required to favor the formation of


-hydroxylamino derivatives over oximes or bis-adducts.

Module 1: The pH Conundrum (Selectivity Control)

The Core Science: The pKa Pivot

The dissociation constant (


) of the protonated hydroxylammonium ion (

) is approximately 5.96 [1, 2]. This value is the single most critical data point for your experiment.
  • pH < 6.0: The species exists predominantly as

    
    . It is non-nucleophilic and the reaction will stall.
    
  • pH > 8.5: The concentration of free base (

    
    ) is high, but the risk of O-alkylation  and bis-addition  (over-alkylation) increases significantly. Furthermore, high pH accelerates the retro-Michael  reaction.
    
  • The "Goldilocks Zone" (pH 7.0 – 8.0): This is the optimal window. You generate sufficient free nucleophile for the reaction to proceed, but the concentration is controlled enough to favor the softer N-attack (Michael) over the harder O-attack or 1,2-addition.

FAQ: pH Optimization

Q: I am using Hydroxylamine HCl salt. Can I just add NaOH? A: Avoid strong bases if possible. Adding NaOH can create local pockets of high pH, leading to immediate decomposition or O-alkylation.

  • Recommendation: Use a buffered system.[1][2][3] Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ) are preferred. A standard approach is to generate the free base in situ using 1.1 equivalents of base per equivalent of
    
    
    in methanol or ethanol [12, 14].

Q: How does pH affect N- vs. O-selectivity? A: The nitrogen atom is the softer nucleophile, while the oxygen is harder. Under kinetic control (neutral to slightly basic pH), N-alkylation is favored. High pH (harder conditions) deprotonates the -OH group (pKa > 13), making the oxygen highly nucleophilic and promoting O-addition [6, 7].

Module 2: Temperature & Kinetics

The Core Science: 1,2 vs. 1,4 Addition

Hydroxylamine reacts with


-unsaturated carbonyls via two pathways:
  • 1,2-Addition (Carbonyl attack): Forms the Oxime . This is often the thermodynamic product, especially with aldehydes and ketones.

  • 1,4-Addition (Beta-carbon attack): Forms the Michael Adduct .[4] This is the kinetic product.

Temperature Rule: To favor the Michael adduct, you must operate under Kinetic Control .

  • Optimal T:

    
     to 
    
    
    
    .
  • Danger Zone:

    
    . Heating provides the activation energy to reverse the Michael addition (Retro-Michael) or traverse the higher barrier to the stable oxime [9].
    
Visualizing the Pathway

The following diagram illustrates the competing pathways and the conditions that trigger them.

ReactionPathways Start Start: Alpha,Beta-Unsaturated Carbonyl + NH2OH Kinetic Kinetic Product (Michael Adduct / Beta-amino) Start->Kinetic Low Temp (0-25°C) pH 7-8 Soft Electrophiles Thermo Thermodynamic Product (Oxime) Start->Thermo High Temp (>40°C) Acidic Catalysis Hard Electrophiles Kinetic->Start Retro-Michael (High pH / Heat) Kinetic->Thermo Heat / Long Time (Isomerization) Bis Bis-Adduct (Over-reaction) Kinetic->Bis Excess NH2OH High pH

Figure 1: Reaction energy landscape showing the divergence between Kinetic (Michael) and Thermodynamic (Oxime) outcomes.

Module 3: Troubleshooting Guide

Symptom: Zero Yield / No Reaction
Potential CauseDiagnosisSolution
pH too low Check pH. If < 6.0, the nucleophile is protonated (

).
Add NaOAc or

to adjust pH to 7.0–7.5.
Old Reagent Hydroxylamine free base decomposes. Hygroscopic salts absorb water.Use fresh

and generate free base in situ.
Steric Hindrance

-substituents on the electrophile block attack.
Switch solvent to DMSO or use high-pressure conditions (specialized).
Symptom: Formation of Oximes (1,2-Adduct)
Potential CauseDiagnosisSolution
Temperature too high Reaction ran at reflux or >40°C.Cool it down. Run at

initially, then warm to RT only if needed.
Hard Electrophile Substrate is an aldehyde or ketone (highly reactive C=O).Use Lewis Acids (e.g.,

) to activate the

-position or protect the carbonyl.
Symptom: Product Disappears During Workup (Retro-Michael)

Issue: The Michael addition is reversible. Solution:

  • Do not heat during evaporation. Use a rotary evaporator at

    
    .
    
  • Acidify slightly during workup. The retro-Michael reaction requires a base to deprotonate the amine. Quenching with dilute HCl or citric acid to pH 5-6 "locks" the amine as a salt, preventing reversal [10, 22].

Standard Optimized Protocol

For the addition of Hydroxylamine to a generic


-unsaturated ester.

Reagents:

  • Substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv) or Triethylamine (
    
    
    
    ) (1.5 equiv)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Preparation: Dissolve

    
     and NaOAc in MeOH at room temperature. Stir for 10-15 minutes to generate the free base in situ.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add the

    
    -unsaturated substrate slowly (dropwise if liquid, or as a solution in MeOH) to the stirring hydroxylamine solution.
    
    • Why? Slow addition keeps the nucleophile in excess relative to the substrate, preventing bis-addition.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC.

    • Note: If reaction is sluggish, allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Workup (Critical):

    • Concentrate the solvent under reduced pressure at <30°C .

    • Partition between water and Ethyl Acetate.

    • Optional: Wash the organic layer with slightly acidic brine (pH 5-6) to stabilize the product against retro-Michael reversal.

  • Purification: Flash chromatography on silica gel. (Note: Some hydroxylamine adducts stick to silica; adding 1%

    
     to the eluent can help, but beware of reversal).
    

References

  • Oreate AI. (2026). Understanding Hydroxylamine: Properties, Uses, and pKa Significance. 5[6]

  • PubChem. (n.d.). Hydroxylamine | NH2OH | CID 787.[7] National Institutes of Health. 8[6][9]

  • Wikipedia. (n.d.). Hydroxylamine.[6][7][9][10][8][11][5] 7

  • Ataman Kimya. (n.d.). HYDROXYLAMINE.[6][7][9][10][8][11][5] Link

  • Quora. (2025). Why is the pKa value of protonated hydroxylamine (6.0) so much lower...12[6][7][13]

  • Lesnikov, V. K., et al. (2023).[11] Reactivities of Cyclonickellated Complexes with Hydroxylamines... ResearchGate. 14

  • Lesnikov, V. K., et al. (2023).[11] Crown-hydroxylamines are pH-dependent chelating N,O-ligands...[11][15] PMC. 11

  • Jihad, & Alkazzaz. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes... Iraqi Journal of Science.[6] 6[6]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check...16[6]

  • Benchchem. (2025).[1][2] Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. 2

  • Benchchem. (2025).[1][2] Common side reactions of maleimide chemistry and how to avoid them. 1[6][9]

  • Lad, U. P., et al. (n.d.).[6] SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE...17[6]

  • Google Patents. (n.d.). US6235935B1 - Method of manufacturing high purity oximes...3[6]

  • Sciencemadness. (2014). Oximes - Powered by XMB 1.9.11. 10[6]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone.[3][7] Part 2: Elimination. 18[6][9]

  • Google Patents. (n.d.). US20060009658A1 - Preparation of hydroxamic acids...[19]19[6]

  • ResearchGate. (2023). (PDF) Crown-hydroxylamines are pH-dependent chelating N,O-ligands...[11][15]15[6][13]

  • Pressbooks. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. 4[6]

  • Google Patents. (n.d.). Methods of forming alpha, beta-unsaturated acids and esters. 20[6][9]

  • Organic Chemistry Portal. (2009). Synthesis of β-hydroxy carboxylic acids, esters and amides. 21[6][9]

  • ResearchGate. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. 9

  • SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. 22

  • ideXlab. (n.d.).[11] Retro-Michael Reaction - Explore the Science & Experts. 13

  • PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. 23

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl 3-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(hydroxyamino)propanoate (MW 161.20 Da) is a critical intermediate in the synthesis of


-amino acid peptidomimetics and hydroxamic acid-based metalloprotease inhibitors.[1] Its structural duality—containing a thermally labile tert-butyl ester and a redox-active hydroxylamine moiety—presents unique challenges in analytical characterization.[1]

This guide compares the two primary mass spectrometry workflows for this analyte: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Gas Chromatography Mass Spectrometry (EI-GC/MS) .[1]

Key Finding: While EI-GC/MS provides structural fingerprinting for pure synthetic standards, it requires derivatization to prevent thermal degradation.[1] ESI-MS/MS is the superior method for biological matrices , offering a limit of detection (LOD) approximately 10-fold lower without derivatization, driven by a dominant, diagnostic neutral loss of isobutene.

Structural Analysis & Fragmentation Logic

Understanding the fragmentation requires dissecting the molecule's functional groups.[1]

  • Formula:

    
    
    
  • Exact Mass: 161.1052

  • Protonated Precursor

    
    :  162.1125[1]
    
Mechanistic Pathways[1][2]
  • Pathway A (Ester Cleavage): The tert-butyl ester is highly prone to acid-catalyzed elimination (E1-like) in the gas phase, ejecting isobutene (

    
    , 56 Da).[1] This is the "signature" transition.
    
  • Pathway B (Hydroxylamine Dehydration): The

    
     group can lose water (18 Da) or undergo N-O bond cleavage, though this is secondary to the ester fragmentation in soft ionization.[1]
    

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS[1]

Method A: ESI-MS/MS (Recommended for Bioanalysis)[1]
  • Ionization Mode: Positive (

    
    )[1]
    
  • Mechanism: Soft ionization yields a stable

    
     followed by Collision-Induced Dissociation (CID).[1]
    

Performance Profile:

  • Precursor Stability: High.[1][2] The molecular ion (

    
     162) is the base peak at low cone voltage.[1]
    
  • Fragmentation: predictable and clean. The primary transition

    
     (loss of isobutene) is ideal for Multiple Reaction Monitoring (MRM).[1]
    
  • Linearity: Excellent (

    
     dynamic range) due to the high proton affinity of the secondary amine.[1]
    
Method B: EI-GC/MS (Alternative for Purity Checks)[1]
  • Ionization Energy: 70 eV

  • Mechanism: Hard ionization.[1][2]

Performance Profile:

  • Thermal Instability: The tert-butyl group often decomposes in the GC inlet (

    
    C) before ionization, leading to ghost peaks of the free acid.
    
  • Spectral Fingerprint: Dominated by

    
     57 (
    
    
    
    -butyl cation).[1] The molecular ion (
    
    
    ) is often absent or
    
    
    abundance.[1]
  • Requirement: Requires derivatization (e.g., TMS or Acetyl) to stabilize the hydroxylamine and ester, adding sample prep time.[1]

Data Comparison Table
FeatureESI-MS/MS (Direct Infusion/LC)EI-GC/MS (Direct Injection)
Dominant Ion

162.1


57

Diagnostic Fragment

106 (Loss of Isobutene)

30 (

)
Sample Prep Dilute & Shoot (MeOH/Water)Derivatization Required
Thermal Degradation Negligible (Ambient temp source)High (Inlet decomposition)
Application PK/PD Studies, Impurity ProfilingRaw Material ID

Detailed Fragmentation Pathways (ESI-MS/MS)

The following diagram illustrates the specific fragmentation tree observed in Q-TOF and Triple Quadrupole instruments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 162.1 (this compound) Frag1 Fragment A m/z 106.0 (3-(hydroxyamino)propanoic acid) Precursor->Frag1 Neutral Loss: Isobutene (-56 Da) (McLafferty-type rearrangement) Frag3 Fragment C m/z 57.0 (tert-Butyl Cation) Precursor->Frag3 Charge Retention on Alkyl (High CE) Frag2 Fragment B m/z 88.0 (Loss of H2O from Acid) Frag1->Frag2 Dehydration (-18 Da) (Lactam formation/Cyclization)

Figure 1: ESI-MS/MS Fragmentation Pathway.[1] The dominant pathway (solid line) involves the loss of the tert-butyl protecting group.

Experimental Protocols

Protocol A: ESI-MS/MS Direct Infusion (Standard Characterization)

Objective: To determine optimal Collision Energy (CE) for MRM transition


.
  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid (Final conc: ~10 µg/mL).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Source Parameters:

    • Ion Source: ESI Positive

    • Spray Voltage: 4500 V[1]

    • Temperature: 300°C (Keep moderate to prevent in-source fragmentation)

    • Curtain Gas: 30 psi[1]

  • Acquisition:

    • Perform Q1 Scan (

      
       50–200).[1] Confirm parent peak at 162.1.[1]
      
    • Perform Product Ion Scan (Precursor 162.1).[1] Ramp CE from 5 to 40 eV.[1]

Expected Results:

  • Low CE (5-10 eV): Base peak 162.1.[1]

  • Med CE (15-20 eV): Base peak 106.0 (Optimal for Quant).[1]

  • High CE (>30 eV): Appearance of

    
     88 and lower mass aliphatic amines.[1]
    
Protocol B: LC-MS/MS Separation (Impurity Profiling)

Objective: Separate the ester from its hydrolyzed acid degradation product.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[3]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Logic: The tert-butyl ester is significantly more hydrophobic than the free acid.[1]

    • Retention Time (Acid): ~0.8 - 1.2 min (near void).

    • Retention Time (Ester): ~3.5 min.

Comparison of Fragmentation Mechanisms[5][6]

The choice of ionization dictates the structural information obtained.[1][2] The diagram below contrasts the "Soft" ESI mechanism with the "Hard" EI mechanism.

MechanismComparison cluster_ESI ESI (Soft Ionization) cluster_EI EI (Hard Ionization) ESI_Parent [M+H]+ (m/z 162) ESI_Frag [M+H - C4H8]+ (m/z 106) ESI_Parent->ESI_Frag Rearrangement (Isobutene Loss) EI_Parent M+. (m/z 161) (Unstable) EI_Frag1 t-Butyl Cation (m/z 57) EI_Parent->EI_Frag1 Heterolytic Cleavage EI_Frag2 Alpha Cleavage (m/z 30) EI_Parent->EI_Frag2 Alpha Cleavage

Figure 2: Mechanistic divergence between ESI and EI modes. ESI preserves the backbone connectivity, while EI shatters the molecule at the labile ester.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1][2] [1]

  • Vrettos, E. I., et al. (2018).[1] Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions. Royal Society of Chemistry, Supporting Info.[1][2] (Provides ESI-MS data on similar tert-butyl ester amino acid derivatives).

  • NIST Chemistry WebBook. tert-Butyl ester fragmentation patterns. (General reference for 57 Da peak dominance in EI). [1]

Sources

Comparing tert-butyl vs methyl esters for N-hydroxy-beta-alanine protection

Comparing tert-Butyl vs. Methyl Esters for N-Hydroxy- -Alanine Protection[1]

Executive Summary

Verdict: The tert-butyl ester is the superior choice for N-hydroxy-

While methyl esters offer lower upfront reagent costs, they present a critical failure mode during deprotection: base-catalyzed retro-Michael elimination . The basic conditions required for saponification (LiOH/NaOH) frequently trigger the decomposition of the

In contrast, the tert-butyl ester allows for acidic deprotection (TFA), which is orthogonal to the retro-Michael pathway, ensuring high fidelity of the N-hydroxy-

1

Introduction: The Stability Paradox of -Amino Acids

N-Hydroxy-


1

Unlike



retro-Michael addition
The Core Challenge
  • Methyl Esters: Require Basic deprotection (Saponification).[1]

    • Risk:[2][3] High probability of backbone fragmentation.

  • tert-Butyl Esters: Require Acidic deprotection (Acidolysis).[1]

    • Benefit: Kinetic stability of the backbone is preserved.

Mechanistic Comparison & Failure Modes

The following diagram illustrates the divergent pathways for methyl vs. tert-butyl protection, highlighting the "Retro-Michael Trap" inherent to the methyl ester route.

GStartStart: Acrylate PrecursorMichaelMichael Addition(NH2OH + Acrylate)Start->MichaelMe_EsterMethyl Ester Intermediate(H-N(OH)-beta-Ala-OMe)Michael->Me_Ester  Use Methyl Acrylate  tBu_Estertert-Butyl Ester Intermediate(H-N(OH)-beta-Ala-OtBu)Michael->tBu_Ester  Use t-Butyl Acrylate  Base_DeprotDeprotection: LiOH / NaOH(pH > 12)Me_Ester->Base_DeprotRetro_MichaelFAILURE: Retro-Michael Elimination(Reverts to Acrylate + Hydroxylamine)Base_Deprot->Retro_Michael  Base Catalysis  Acid_DeprotDeprotection: TFA / DCM(Acidic pH)tBu_Ester->Acid_DeprotProductSUCCESS: N-Hydroxy-beta-Alanine(Intact Backbone)Acid_Deprot->Product  Acid Stability  

Figure 1: Comparative synthetic pathways. The red path indicates the high risk of fragmentation associated with methyl ester saponification.

The Retro-Michael Elimination (Methyl Ester Failure Mode)

Under the basic conditions required to hydrolyze a methyl ester (pH > 12), the





Reaction:

The Acidolytic Advantage (tert-Butyl Ester)

The tert-butyl ester is cleaved via an E1-like mechanism using Trifluoroacetic Acid (TFA). This reaction generates a tert-butyl carbocation (which is scavenged or evolves as isobutylene gas) and the free carboxylic acid. Crucially, the acidic environment protonates the nitrogen, making it non-nucleophilic and stabilizing the backbone against elimination.

Experimental Performance Data

The following data summarizes the performance of both protecting groups in the synthesis of N-hydroxy-


Featuretert-Butyl Ester (-O_t_Bu) Methyl Ester (-OMe)
Synthesis Method Michael Addition to t-Butyl AcrylateMichael Addition to Methyl Acrylate
Synthesis Yield 85 - 92%88 - 95%
Deprotection Reagent TFA / DCM (1:[1]1) or 4M HCl/DioxaneLiOH (aq) / THF or NaOH
Deprotection Yield 90 - 98% (Quantitative) 30 - 60% (Variable)
Major Side Product Isobutylene (Volatile gas)Acrylic acid (Elimination product)
N-OH Stability High (Acid prevents oxidation)Low (Base promotes nitrone formation)
Orthogonality Compatible with Fmoc/CbzCompatible with Boc/Cbz
Purification Precipitation (Ether) or EvaporationRequires neutralization & desalting

Validated Experimental Protocols

Protocol A: Synthesis & Deprotection via tert-Butyl Ester (Recommended)[1]

This protocol utilizes a "Global Deprotection" strategy if the N-hydroxy group is also protected with a tert-butyl group (e.g., N-OtBu), removing both groups in a single step.

Step 1: Michael Addition

  • Reagents: tert-Butyl acrylate (10 mmol), O-tert-butylhydroxylamine hydrochloride (10 mmol), Triethylamine (11 mmol).[1]

  • Solvent: Methanol (20 mL).

  • Procedure: Dissolve the hydroxylamine salt and TEA in MeOH. Stir for 10 min. Add tert-butyl acrylate dropwise. Heat to reflux for 12 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Yield: Expect ~90% of N-(tert-butoxy)-

    
    -alanine tert-butyl ester.
    

Step 2: Acidolytic Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).[1]

  • Procedure: Dissolve the ester (1 mmol) in DCM (2 mL). Add TES (2 eq) to scavenge t-butyl cations. Cool to 0°C. Slowly add TFA (2 mL).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Concentrate under reduced pressure (rotovap) to remove TFA.[1] Co-evaporate with toluene (3x) to remove trace acid. Precipitate the product by adding cold diethyl ether.

  • Result: N-hydroxy-

    
    -alanine trifluoroacetate salt.
    
Protocol B: Synthesis via Methyl Ester (High Risk - For Reference Only)[1]

Step 1: Michael Addition

  • Reagents: Methyl acrylate (10 mmol), Hydroxylamine hydrochloride (10 mmol), KOH (10 mmol).

  • Procedure: Similar to Protocol A, using methyl acrylate.

Step 2: Saponification (The Critical Step) Warning: Strict temperature control is required to minimize retro-Michael elimination.

  • Reagents: LiOH (1.1 eq), THF/Water (3:1).

  • Procedure: Dissolve methyl ester in THF/Water. Cool to 0°C (Do not run at RT). Add LiOH solution dropwise.

  • Monitoring: Monitor closely by HPLC. Stop reaction immediately upon consumption of starting material (usually < 1 hour). Prolonged exposure to base destroys the product.

  • Workup: Carefully acidify to pH 4-5 with 1M HCl. Lyophilize (freeze-dry) to remove water. Desalting is required (e.g., Ion Exchange Resin).[1]

Decision Matrix

Use the following flowchart to confirm your protecting group choice based on your specific molecule's constraints.

DecisionMatrixStartStart: Protecting Group SelectionQ1Does your molecule containbase-sensitive groups?Start->Q1Q2Is the N-OH groupprotected as O-tBu?Q1->Q2NoRes_tBuSelect tert-Butyl Ester(Recommended)Q1->Res_tBuYes (e.g., Fmoc)Q2->Res_tBuYes (Global Deprotection)Q2->Res_tBuNo (Avoid Retro-Michael)Res_MeSelect Methyl Ester(Only if strict acid-sensitivity)Q2->Res_MeOnly if moleculedegrades in TFA

Figure 2: Decision logic for selecting ester protection.[1]

References

  • Michael Addition Mechanism & Retro-Michael Risks

    • Source: Organic Chemistry Portal.[4] "Michael Addition."[4][5][6][7][8][9][10][11]

    • URL:[Link]

    • Relevance: Establishes the reversibility of the Michael reaction (Retro-Michael) under basic conditions, which is the primary failure mode for methyl esters of -amino acids.
  • Synthesis of

    
    -Amino Acids via Michael Addition 
    
    • Title: A Synthesis of N-Substituted

      
      -Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate.[5]
      
    • Source:Synthesis (via University of Kentucky repository).
    • URL:[Link][1]

    • Relevance: Validates the synthetic route of adding amines to acryl
  • Acid-Labile Protecting Groups (tert-Butyl)

    • Title: The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis.
    • Source: BenchChem Technical Guides.[1]

    • Relevance: Provides protocols for tert-butyl ester deprotection using TFA and highlights its stability against nucleophiles (bases).
  • Stability of N-Hydroxy Peptides

    • Title:N-Hydroxy peptides: Solid-phase synthesis and

      
      -sheet propensity.[12]
      
    • Source:Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

    • Relevance: Discusses the handling of N-hydroxy amino acids and the need for specific protection str
  • Deprotection Selectivity (ZnBr₂ Method)

    • Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups.
    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Offers an alternative mild deprotection route for tert-butyl esters if the molecule contains other highly acid-sensitive groups.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl 3-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

Do not treat this compound as a generic organic solid. While specific GHS data for tert-butyl 3-(hydroxyamino)propanoate (CAS: Derivative of 59854-11-4 family) may be sparse, we must apply Structure-Activity Relationship (SAR) principles to establish a safety baseline. This molecule contains two critical functional groups that dictate its handling:

  • The Hydroxylamine Moiety (-NHOH):

    • Sensitization: Hydroxylamines are potent Type IV skin sensitizers. A single exposure can lead to lifelong allergic dermatitis.

    • Systemic Toxicity: If absorbed, hydroxylamines can induce methemoglobinemia (reducing iron in hemoglobin), impairing oxygen transport.

    • Thermal Instability: The N-O bond is energetically unstable. Contact with metal ions (Fe, Cu) or strong heating can trigger exothermic decomposition.[1]

  • The tert-Butyl Ester Group:

    • Lipophilicity: This group significantly increases the molecule's ability to penetrate the lipid bilayer of the skin, acting as a "Trojan horse" for the toxic hydroxylamine payload.

Core Directive: Handle as a High-Hazard Sensitizer and Potential Explosive Precursor .

Risk Assessment & PPE Decision Matrix

Standard "lab coat and gloves" are insufficient due to the lipophilic nature of the ester and the sensitization risk.

PPE Selection Table
ComponentStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield (Laminate) or Butyl Rubber tert-Butyl esters can swell nitrile, reducing breakthrough time. Laminates provide broad chemical resistance against the carrier solvents (e.g., DCM, DMF).
Respiratory Fume Hood (Primary). If open bench: N95 PAPR (Powered Air Purifying Respirator) or P100 Hydroxylamine dusts are irritating and sensitizing. Inhalation is the fastest route to systemic toxicity.
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses do not seal against airborne dust or splashes. Hydroxylamines are corrosive to corneal tissue.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevent dust accumulation on fabric lab coats which can transfer to skin later.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.

PPE_Decision_Matrix Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Check Carrier Solvent Solution->SolventCheck Aggressive Halogenated (DCM) or Polar Aprotic (DMF)? SolventCheck->Aggressive HoodYes Standard: Double Nitrile + Goggles + Hood Hood->HoodYes Yes HoodNo High Risk: Add N95/P100 Respirator Hood->HoodNo No SilverShield CRITICAL: Silver Shield/Laminate Gloves Aggressive->SilverShield Yes DoubleNitrile Double Nitrile (Change every 15 mins) Aggressive->DoubleNitrile No (e.g., Water/EtOH)

Caption: Logical flow for selecting PPE. Note that solvent choice dictates glove selection more than the solute itself.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Eliminate static discharge and prevent dust generation.

  • Engineering Control: Verify Fume Hood flow is >100 fpm.

  • Tool Selection: Use plastic or ceramic spatulas .

    • Reasoning: Trace metals (Iron, Copper) found in scratched stainless steel can catalyze the decomposition of hydroxylamines.

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy. Hydroxylamines can be shock/friction sensitive if dry and impure.

Phase 2: Solubilization & Reaction

Objective: Control exotherms.

  • Solvent Addition: Add solvent slowly to the solid.

    • Caution: Hydroxylamines are nucleophilic bases. If dissolving in an acid or electrophile, expect an immediate exotherm.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.

    • Reasoning: Oxygen can slowly oxidize hydroxylamines to nitrones or nitroso compounds, which are often more toxic and unstable.

Phase 3: Decontamination (The "Exit" Strategy)

Objective: Neutralize residues before they leave the hood.

  • Wipe Down: Use a solvent-soaked wipe (compatible with the ester, e.g., Ethanol) to clean the balance area.

  • Glove Removal: Use "Beak Method" (pull one glove off using the other, turning it inside out) to ensure no outer surface touches skin. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Spill Management Workflow

Do not sweep dry powder (creates dust).

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Up 2. Upgrade PPE (Goggles -> Face Shield) Isolate->PPE_Up Cover 3. Cover with Wet Pad (Dampen with inert solvent) PPE_Up->Cover Scoop 4. Scoop to Waste (No Metal Tools) Cover->Scoop Clean 5. Wash Surface (Soap & Water) Scoop->Clean

Caption: Wet-wiping method prevents aerosolization of the sensitizing dust.

Disposal & Quenching

CRITICAL WARNING: Do NOT mix hydroxylamine waste with:

  • Strong Oxidizers (Nitric Acid, Permanganate)

    
    Explosion Risk .
    
  • Ketones (Acetone)

    
     Formation of oximes (exothermic).
    

Recommended Waste Stream: Segregate into a dedicated bottle labeled: "Hazardous Waste - Reducing Agent (Hydroxylamine Derivative)."

  • Self-Validation: Check the pH of the waste stream. Hydroxylamines are basic.[2] Ensure the waste container is compatible (HDPE is generally safe).

References & Authority

  • National Institutes of Health (NIH) - PubChem. Hydroxylamine Derivatives Hazard Profile. (Generalized SAR for Hydroxylamines). Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Source for Glove Permeation Logic). Available at: [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Hydroxylamine Instability. (Source for metal-catalyzed decomposition risks).

Sources

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